molecular formula C6H3BrF2O B062985 5-Bromo-2,3-difluorophenol CAS No. 186590-26-1

5-Bromo-2,3-difluorophenol

Cat. No.: B062985
CAS No.: 186590-26-1
M. Wt: 208.99 g/mol
InChI Key: QAHCQGXGAYRHHW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenol is a useful research compound. Its molecular formula is C6H3BrF2O and its molecular weight is 208.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHCQGXGAYRHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378357
Record name 5-Bromo-2,3-difluorophenol
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Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-26-1
Record name 5-Bromo-2,3-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186590-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID00378357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3-difluorophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Bromo-2,3-difluorophenol, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a versatile chemical intermediate.[1] Its physical and chemical properties are summarized in the table below. The presence of bromine and fluorine atoms significantly influences its reactivity and potential as a building block in the synthesis of novel compounds.[1][2]

PropertyValueReference
Molecular Formula C₆H₃BrF₂O[2][3][4]
Molecular Weight 208.99 g/mol [2]
CAS Number 186590-26-1[2][3][4]
Appearance White to yellow to green clear liquid[2]
Boiling Point 65 - 66 °C[2]
Density 1.85 g/cm³[2]
Refractive Index n20/D 1.54[2]
Purity ≥ 98% (GC)[2]

Structural Information

The structure of this compound, characterized by a phenol ring substituted with a bromine atom and two fluorine atoms, provides a unique electronic and steric profile.

Key Identifiers:

  • IUPAC Name: this compound[4]

  • SMILES: Oc1cc(Br)cc(F)c1F[4]

  • InChI Key: QAHCQGXGAYRHHW-UHFFFAOYSA-N[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra for this specific isomer is not widely published, data from structurally related compounds can provide a basis for prediction and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the neighboring fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the aromatic ring, with the carbon-fluorine couplings providing valuable structural information.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing key insights into the electronic environment of the molecule.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic ring, C-C aromatic ring vibrations, and C-F and C-Br stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, fluorine, and other fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature.

Experimental Protocols

Synthesis of Halogenated Phenols (General Approach)

A plausible synthetic route could start from 1-bromo-2,3-difluorobenzene. This starting material could be subjected to ortho-lithiation using a strong base like n-butyllithium, followed by reaction with a borate ester. Subsequent oxidation of the resulting boronic acid would yield the desired this compound.

Example Synthetic Workflow for a Related Compound

The following diagram illustrates a general workflow for the synthesis of a functionalized phenol, which could be adapted for this compound.

G General Synthetic Workflow for Functionalized Phenols Start Starting Material (e.g., 1-Bromo-2,3-difluorobenzene) Step1 Ortho-lithiation (n-BuLi, THF, -78 °C) Start->Step1 Step2 Borylation (e.g., Triisopropyl borate) Step1->Step2 Step3 Oxidation (H₂O₂, NaOH) Step2->Step3 Product Target Phenol (this compound) Step3->Product Purification Purification (Chromatography/Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of functionalized phenols.

Purification

Purification of the crude product is essential to obtain high-purity this compound. Common purification techniques for this type of compound include:

  • Flash Column Chromatography: This technique separates compounds based on their polarity. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the compound from a silica gel column.[6]

  • Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially for separating compounds with different boiling points.[6]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be used to obtain highly pure crystals.[7]

The choice of purification method will depend on the physical state of the product and the nature of the impurities.[8]

Biological Activity and Applications

Halogenated phenols, including those containing fluorine and bromine, are recognized as important scaffolds in drug discovery.[9] The unique electronic properties of the fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom can serve as a handle for further synthetic modifications.[9][10]

Potential as Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the enzyme. The structural motifs present in this compound make it an attractive starting point for the design of novel kinase inhibitors.[9]

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[9]

  • Modulation of Physicochemical Properties: The fluorine atoms can modulate the pKa of the phenol, influencing its hydrogen bonding capacity and overall lipophilicity.[9]

  • Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[9]

Illustrative Signaling Pathway: RAF/MEK/ERK Cascade

The RAF/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Kinase inhibitors targeting components of this pathway are of significant therapeutic interest. The following diagram illustrates the potential role of a this compound-derived inhibitor in this pathway.

G Potential Inhibition of the RAF/MEK/ERK Signaling Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK pathway by a hypothetical kinase inhibitor.

Safety and Handling

Detailed safety information for this compound is available from supplier Safety Data Sheets (SDS). As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements for Structurally Similar Compounds Include:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

For detailed and specific safety protocols, always refer to the manufacturer's SDS.

References

An In-depth Technical Guide to 5-Bromo-2,3-difluorophenol: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorophenol, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, provides reliable supplier information, and outlines detailed experimental protocols for its synthesis and subsequent application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data and Supplier Information

This compound is a valuable reagent for introducing a brominated difluorophenyl moiety into organic molecules. Its unique electronic and structural properties make it a sought-after precursor in the synthesis of complex chemical entities.

Chemical and Physical Properties

PropertyValue
CAS Number 186590-26-1
Molecular Formula C₆H₃BrF₂O
Molecular Weight 208.99 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 65-66 °C
Purity Typically ≥97%

Key Suppliers

SupplierWebsite
Chem-Impex--INVALID-LINK--
P&S Chemicals--INVALID-LINK--
Thermo Scientific Chemicals--INVALID-LINK--
CP Lab Safety--INVALID-LINK--
Oakwood Chemical--INVALID-LINK--

Synthesis of this compound: A Representative Experimental Protocol

While specific proprietary synthesis methods may vary between suppliers, a common and effective laboratory-scale synthesis can be achieved through the bromination of 2,3-difluorophenol. The following protocol is a representative procedure based on established chemical principles for the regioselective bromination of phenols.

Materials:

  • 2,3-Difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by the addition of saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Application in Kinase Inhibitor Synthesis: An Exemplary Workflow

This compound is a valuable precursor in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity, while the phenol and difluoro-substituted ring can engage in key interactions within the ATP-binding site of the kinase.

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid or ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Chemical and Biological Pathways

Synthesis Workflow Diagram

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

G cluster_synthesis Synthesis of this compound cluster_coupling Application in Suzuki-Miyaura Coupling 2,3-Difluorophenol 2,3-Difluorophenol Bromination Bromination 2,3-Difluorophenol->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination This compound This compound Bromination->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst Palladium Catalyst Pd Catalyst->Suzuki Coupling Coupled Product Biaryl Ether Derivative (Kinase Inhibitor Scaffold) Suzuki Coupling->Coupled Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P Autophosphorylation EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->P Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Synthesis and Characterization of 5-Bromo-2,3-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,3-difluorophenol (CAS No: 186590-26-1), a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenolic ring, imparts specific physicochemical properties that are highly sought after in medicinal chemistry and material science for enhancing biological activity, metabolic stability, and material performance.[1]

Physicochemical Properties

This compound is a compound with the molecular formula C₆H₃BrF₂O and a molecular weight of 208.99 g/mol .[1] It typically presents as a white to yellow or green clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 186590-26-1[1][2]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 208.99 g/mol [1]
Appearance White to yellow to green clear liquid[1]
Boiling Point 65 - 66 °C[1]
Density 1.85 g/cm³[1]
Refractive Index (n20D) 1.54[1]
Purity (GC) ≥ 98%[1]

Synthesis Methodology

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached through the direct bromination of 2,3-difluorophenol using a suitable brominating agent in an appropriate solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product 2_3_Difluorophenol 2,3-Difluorophenol Reaction Electrophilic Bromination 2_3_Difluorophenol->Reaction Brominating_Agent Brominating Agent (e.g., NBS or Br2) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile or Dichloromethane) Solvent->Reaction Quenching Quenching (e.g., with Na2S2O3 soln.) Reaction->Quenching Reaction Completion Extraction Solvent Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (over Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the bromination of phenols.

Materials:

  • 2,3-Difluorophenol

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorophenol (1.0 eq.) in acetonitrile or DCM.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. If using liquid bromine, add it dropwise as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • If the reaction was acidic, neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Characterization Data (Predicted)

Due to the lack of readily available experimental spectra for this compound, the following characterization data is predicted based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are summarized in Table 2.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H NMR ~ 7.0 - 7.3d~ 2-3 HzH-6
~ 6.8 - 7.1dd~ 2-3 Hz, ~ 6-8 HzH-4
~ 5.0 - 6.0s (broad)--OH
¹³C NMR ~ 150 - 155ddLarge ¹JCF, smaller ²JCFC-2 (C-F)
~ 140 - 145ddLarge ¹JCF, smaller ²JCFC-3 (C-F)
~ 138 - 142dSmaller JCFC-1 (C-OH)
~ 120 - 125dSmaller JCFC-6
~ 115 - 120dSmaller JCFC-4
~ 110 - 115dSmaller JCFC-5 (C-Br)
¹⁹F NMR ~ -130 to -140m-F-2
~ -150 to -160m-F-3

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities and coupling constants are estimations and will show complex patterns due to H-F and F-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-fluorine and carbon-bromine bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
1600 - 1585Medium-StrongAromatic C=C ring stretch
1500 - 1400Medium-StrongAromatic C=C ring stretch
1300 - 1100StrongC-F stretch
1260 - 1000StrongC-O stretch (phenolic)
~ 600 - 500MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted AssignmentNotes
208/210[M]⁺Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
129[M - Br]⁺Loss of a bromine atom.
101[M - Br - CO]⁺Subsequent loss of carbon monoxide from the phenoxide radical cation.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of fluorine atoms can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. Its utility extends to the development of advanced polymers and coatings where enhanced thermal stability and chemical resistance are required.[1]

This guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocols and predicted characterization data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected reactivity and stability of 5-Bromo-2,3-difluorophenol based on established principles of organic chemistry and data available for structurally similar compounds. As of the latest literature search, specific quantitative experimental data for this compound remains limited in the public domain. The information herein should be used as a guide for research and development, with the understanding that experimental validation is crucial.

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and two fluorine atoms on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecules. The presence of multiple functional groups allows for selective chemical modifications, enabling the construction of diverse molecular architectures. This guide aims to provide a comprehensive understanding of the reactivity and stability of this compound, drawing upon fundamental chemical principles and data from analogous compounds to predict its behavior in various chemical transformations and under different environmental conditions.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

PropertyValue
CAS Number 186590-26-1
Molecular Formula C₆H₃BrF₂O
Molecular Weight 208.99 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 78 °C at 15 mmHg
Density 1.85 g/cm³
Refractive Index n²⁰/D 1.541
Solubility Soluble in common organic solvents such as ethers, and chlorinated hydrocarbons.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its four key structural features: the phenolic hydroxyl group, the bromine atom, the two fluorine atoms, and the aromatic ring. The electronic effects of these substituents dictate the molecule's behavior in various organic reactions.

The Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases its nucleophilicity, making it a key site for reactions such as etherification (e.g., Williamson ether synthesis) and esterification.

The Bromine Atom

The carbon-bromine bond is the most likely site for cross-coupling reactions due to the lower bond strength of C-Br compared to C-F and the established utility of aryl bromides in such transformations. Reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling are expected to proceed selectively at this position.

The Fluorine Atoms

The carbon-fluorine bonds are generally unreactive under typical cross-coupling conditions, providing stability to that portion of the molecule. The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the phenol and the reactivity of the aromatic ring.

The Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution, although the strong deactivating and ortho-, para-directing effects of the halogens and the activating, ortho-, para-directing effect of the hydroxyl group will influence the position of substitution.

Key Chemical Transformations

Based on the reactivity of analogous compounds, this compound is expected to participate in a variety of important chemical transformations.

Table of Expected Reactivity and Typical Conditions

Reaction TypeReagents and ConditionsExpected Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., Toluene/Ethanol/H₂O, Dioxane)5-Aryl-2,3-difluorophenol
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, XPhos), base (e.g., NaOt-Bu), solvent (e.g., Toluene, Dioxane)5-Amino-2,3-difluorophenol derivative
Williamson Ether Synthesis Alkyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., Acetone, DMF, THF)5-Bromo-2,3-difluoroalkoxybenzene
Esterification Acyl chloride or anhydride, base (e.g., Pyridine, Et₃N), solvent (e.g., CH₂Cl₂)5-Bromo-2,3-difluorophenyl ester
Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for key reactions involving this compound.

Suzuki_Miyaura_Coupling Reactant This compound Catalyst Pd(0) Catalyst Reactant->Catalyst BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Product 5-Aryl-2,3-difluorophenol Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Conceptual workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Reactant This compound Catalyst Pd Catalyst + Ligand Reactant->Catalyst Amine R₂NH Amine->Catalyst Product 5-(R₂N)-2,3-difluorophenol Catalyst->Product Base Base (e.g., NaOtBu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Conceptual workflow for a Buchwald-Hartwig amination reaction.

Williamson_Ether_Synthesis Reactant This compound Base Base (e.g., K₂CO₃) Reactant->Base Phenoxide 5-Bromo-2,3-difluorophenoxide Base->Phenoxide Product 5-Bromo-2,3-difluoroalkoxybenzene Phenoxide->Product AlkylHalide R-X AlkylHalide->Product

Caption: Conceptual workflow for a Williamson ether synthesis.

Stability Profile

Table of Expected Stability and Potential Degradation Pathways

ConditionExpected StabilityPotential Degradation Products
Thermal Expected to be relatively stable at moderate temperatures. Decomposition may occur at elevated temperatures.Debromination, defluorination, and polymerization products.
Photochemical Aromatic bromides can be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light.Radical intermediates, debrominated products.
Acidic Generally stable under mild acidic conditions. Strong acids at high temperatures may promote decomposition.Potential for hydrolysis of the C-Br bond under harsh conditions.
Basic Stable under mild basic conditions. Strong bases may facilitate nucleophilic aromatic substitution of the fluorine atoms, although this typically requires harsh conditions.Products of nucleophilic aromatic substitution.
Visualizing Degradation Pathways

The following DOT script illustrates potential degradation pathways for this compound under stress conditions.

Degradation_Pathways Parent This compound Thermal_Stress Thermal Stress Parent->Thermal_Stress Photo_Stress Photochemical Stress (UV) Parent->Photo_Stress Acid_Stress Strong Acidic Stress Parent->Acid_Stress Base_Stress Strong Basic Stress Parent->Base_Stress Debromination Debromination Products Thermal_Stress->Debromination Defluorination Defluorination Products Thermal_Stress->Defluorination Polymerization Polymerization Thermal_Stress->Polymerization Photo_Stress->Debromination Hydrolysis Hydrolysis Products Acid_Stress->Hydrolysis SNAr SNAr Products Base_Stress->SNAr

Caption: Potential degradation pathways under various stress conditions.

Illustrative Experimental Protocols

The following are hypothetical experimental protocols for key reactions involving this compound, based on established procedures for similar substrates. These should be considered as starting points for experimental design and optimization.

Suzuki-Miyaura Coupling (Hypothetical)

Objective: To synthesize 5-(4-methoxyphenyl)-2,3-difluorophenol.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene (5 mL/mmol)

  • Ethanol (2 mL/mmol)

  • Water (2 mL/mmol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-2,3-difluorophenol.

Williamson Ether Synthesis (Hypothetical)

Objective: To synthesize 1-bromo-5-(benzyloxy)-2,3-difluorobenzene.

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (1.5 equiv)

  • Acetone (10 mL/mmol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate in acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(benzyloxy)-2,3-difluorobenzene.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its reactivity is characterized by the potential for selective functionalization at the hydroxyl and bromo positions, while the fluoro substituents provide electronic modulation and stability. While this guide provides a theoretical framework for its reactivity and stability based on established chemical principles, it is imperative for researchers to conduct thorough experimental investigations to determine the precise reaction conditions, yields, and stability parameters for their specific applications. The continued exploration of the chemistry of this compound will undoubtedly contribute to the advancement of pharmaceutical and materials science.

Spectroscopic Characterization of 5-Bromo-2,3-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2,3-difluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrF₂O.[1][2] Its structure combines a phenol ring with bromine and two fluorine substituents, which significantly influence its reactivity and spectroscopic characteristics.

PropertyValueReference
CAS Number 186590-26-1[2]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 208.99 g/mol [1]
Appearance Clear, colorless to pale yellow or green liquid[1][2]
Boiling Point 65 - 66 °C[1]
Refractive Index (n20D) 1.5365-1.5415 @ 20°C[2]
Purity (GC) ≥96.0% - ≥98%[1][2]

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are intended to guide researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the arrangement of atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding fluorine and bromine atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.2ddd (doublet of doublet of doublets)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 6-8 Hz, J(H-F) ≈ 1-3 HzH-6
~ 6.8 - 7.0dd (doublet of doublets)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 9-11 HzH-4
~ 5.0 - 6.0br s--OH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen and hydroxyl groups. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~ 145 - 150d, ¹J(C-F) ≈ 240-250 HzC-2
~ 140 - 145d, ¹J(C-F) ≈ 245-255 HzC-3
~ 125 - 130d, ²J(C-F) ≈ 20-25 HzC-1
~ 120 - 125sC-6
~ 115 - 120d, ²J(C-F) ≈ 15-20 HzC-4
~ 110 - 115sC-5

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split by each other and by neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -130 to -140ddJ(F-F) ≈ 20-25 Hz, J(F-H) ≈ 9-11 HzF-3
~ -150 to -160ddJ(F-F) ≈ 20-25 Hz, J(F-H) ≈ 6-8 HzF-2
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200BroadO-H stretch (phenol)
3100 - 3000MediumAromatic C-H stretch
1600 - 1585Medium-StrongAromatic C=C stretch
1500 - 1400Medium-StrongAromatic C=C stretch
1300 - 1200StrongC-O stretch (phenol)
1250 - 1150StrongC-F stretch
850 - 750StrongC-H out-of-plane bend
700 - 600MediumC-Br stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

m/zPredicted IdentityNotes
208/210[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
180/182[M - CO]⁺Loss of carbon monoxide.
129[M - Br]⁺Loss of the bromine atom.
101[M - Br - CO]⁺Subsequent loss of carbon monoxide after bromine loss.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. Proton decoupling can be used to simplify the spectra. A common external reference is CFCl₃ (δ = 0 ppm).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum. An accumulation of 16-32 scans is usually sufficient.

Mass Spectrometry
  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • EI Conditions: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel fluorinated aromatic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of a Novel Fluorinated Aromatic Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID Purification->IR NMR NMR Spectroscopy - 1H, 13C, 19F Purification->NMR Data_Integration Integrate All Spectral Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Confirm Structure Structure_Proposal->Confirmation

A general workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-difluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Bromo-2,3-difluorophenol

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvents. The key properties are summarized in the table below. The presence of both a polar hydroxyl group and halogen atoms on the aromatic ring suggests a nuanced solubility profile.

PropertyValueReference
CAS Number 186590-26-1[1][2][3]
Molecular Formula C₆H₃BrF₂O[1][2][3]
Molecular Weight 208.99 g/mol [1]
Appearance White to yellow to green clear liquid[1]
Boiling Point 65 - 66 °C[1]
Density 1.85 g/cm³[1]
Refractive Index n20D 1.54[1]

Theoretical Solubility Profile

Based on the principles of "like dissolves like," the molecular structure of this compound—possessing a polar hydroxyl group capable of hydrogen bonding and a larger, less polar bromodifluorophenyl ring—allows for informed predictions about its solubility in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with polar protic solvents. Therefore, good solubility is anticipated in alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow them to effectively solvate the polar sites of the molecule, leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the aromatic ring and halogens provides some nonpolar character, suggesting at least partial solubility in nonpolar solvents. However, the highly polar hydroxyl group will likely limit its solubility in strongly nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a standard experimental methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, which is a reliable and widely used technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking ensures a uniform distribution of the solute in the solvent.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

A Define Research Objective (e.g., Formulation, Synthesis) B Literature Search for Existing Solubility Data A->B C Physicochemical Characterization B->C D Predict Solubility Profile (Based on Structure) C->D E Select Appropriate Organic Solvents D->E F Perform Experimental Solubility Determination E->F G Analyze and Quantify (e.g., HPLC, UV-Vis) F->G H Tabulate and Report Quantitative Solubility Data G->H I Data Sufficient? H->I J Refine Solvent Selection or Experimental Conditions I->J No K Proceed with Application (e.g., Process Development) I->K Yes J->E

Caption: Workflow for Solubility Assessment of a Chemical Compound.

References

The Strategic Utility of 5-Bromo-2,3-difluorophenol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2,3-difluorophenol is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two fluorine atoms on a phenolic ring, offers a strategic advantage in the design and synthesis of novel therapeutic agents. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates, while the bromine atom serves as a convenient synthetic handle for introducing molecular diversity through various cross-coupling reactions. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Core Attributes for Drug Design

The strategic placement of the bromo and difluoro substituents on the phenol scaffold imparts several key features that are highly advantageous for drug discovery:

  • Synthetic Versatility: The bromine atom is a versatile functional group that readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a diverse array of aryl, heteroaryl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.

  • Enhanced Biological Activity: The fluorine atoms can modulate the acidity of the phenolic hydroxyl group, influencing its ability to act as a hydrogen bond donor in interactions with biological targets.[1] Furthermore, fluorine substitution can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life of the resulting drug molecule.

  • Improved Pharmacokinetics: The lipophilicity introduced by the fluorine atoms can enhance a molecule's ability to cross cellular membranes, thereby improving its oral bioavailability and tissue distribution.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors that target the ATP-binding site of these enzymes.

A closely related analogue, 3-Bromo-5-difluoromethoxy-2-fluorophenol, has been strategically employed in the synthesis of next-generation kinase inhibitors. The rationale behind its use provides a strong blueprint for the application of this compound. The key interactions and synthetic strategies are analogous:

  • Hydrogen Bonding: The phenolic hydroxyl group can mimic the hydrogen bonding interactions of the adenine region of ATP with the hinge region of the kinase domain.[1]

  • Exploring Solvent-Exposed Regions: The bromine atom, via cross-coupling reactions, allows for the introduction of various substituents that can extend into the solvent-exposed region of the kinase domain, leading to enhanced potency and selectivity.[1]

  • Modulation of Physicochemical Properties: The fluorine atoms contribute to a favorable physicochemical profile, enhancing drug-like properties.[1]

While specific examples of kinase inhibitors derived directly from this compound with publicly available quantitative data are limited in the immediate literature, the synthetic strategies employed for analogous compounds provide a clear roadmap for its utilization. A key application lies in its use as a precursor to substituted phenyl ethers, where the phenolic hydroxyl is alkylated or arylated to connect to a core scaffold, and the bromine atom is subsequently used for diversification.[1]

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving bromo-difluoro-aromatic scaffolds, adaptable for this compound in the synthesis of potential kinase inhibitors.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester. This reaction is fundamental for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties at the position of the bromine atom on the this compound ring.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the this compound derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine. This is a key reaction for introducing primary or secondary amines at the bromine position of the this compound scaffold.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., XPhos, BINAP) (0.02-0.1 equiv)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃) (1.4-2.4 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube or microwave vial, combine the this compound derivative, the palladium catalyst, and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the base.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (1-24 hours). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride if a strong base was used.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizing Synthetic and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis of potential kinase inhibitors using this compound and a representative signaling pathway that such inhibitors might target.

G cluster_synthesis Synthetic Workflow for Kinase Inhibitor Scaffolds start This compound ether O-Alkylation / O-Arylation start->ether Introduce core scaffold intermediate Brominated Intermediate with Core Scaffold ether->intermediate coupling Suzuki or Buchwald-Hartwig Cross-Coupling intermediate->coupling Introduce R group diversified Diversified Kinase Inhibitor Candidates coupling->diversified sar Structure-Activity Relationship (SAR) Studies diversified->sar

Caption: Synthetic workflow for generating diverse kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion

This compound represents a powerful and strategic building block for medicinal chemists. Its inherent chemical functionalities provide a robust platform for the synthesis of novel, biologically active molecules. The demonstrated utility of structurally similar compounds in the development of kinase inhibitors underscores the significant potential of this compound in the generation of new therapeutics, particularly in the realm of oncology. The synthetic protocols and conceptual frameworks presented in this guide offer a foundation for researchers to explore the full potential of this versatile compound in their drug discovery endeavors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its promising characteristics.

References

5-Bromo-2,3-difluorophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenolic ring, imparts distinct reactivity and physicochemical properties that are highly advantageous for the construction of novel bioactive compounds. The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atoms can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the properties, key reactions, and synthetic applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its key identifiers and physical properties are summarized in the table below.

PropertyValue
CAS Number 186590-26-1
Molecular Formula C₆H₃BrF₂O
Molecular Weight 208.99 g/mol
Appearance Clear colorless liquid
Assay (GC) ≥96.0%
Refractive Index @ 20°C 1.5365-1.5415
InChI Key QAHCQGXGAYRHHW-UHFFFAOYSA-N
SMILES OC1=CC(Br)=CC(F)=C1F

Core Synthetic Applications

The strategic placement of the bromo and fluoro substituents on the phenol ring makes this compound a highly versatile intermediate for a range of organic transformations. The primary utility of this building block lies in its ability to participate in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, such as the Williamson ether synthesis. These reactions are fundamental in the construction of the core scaffolds of many pharmaceutical and agrochemical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While a specific protocol for this compound was not found in the searched literature, a general procedure for the Suzuki coupling of a similar brominated aromatic compound, 5-bromophthalide, with arylboronic acids is presented below as a representative example. This protocol can be adapted and optimized for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/H₂O (4:1:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the solvent mixture of toluene, ethanol, and water.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: This compound Arylboronic acid K2CO3 prep2 Inert Atmosphere: Evacuate & backfill with Ar/N2 prep1->prep2 prep3 Add Solvents: Toluene/Ethanol/H2O prep2->prep3 prep4 Add Catalyst: Pd(PPh3)4 prep3->prep4 react1 Heat to 100 °C with vigorous stirring prep4->react1 react2 Monitor progress: TLC or LC-MS react1->react2 workup1 Cool to RT react2->workup1 workup2 Dilute with EtOAc workup1->workup2 workup3 Wash with H2O & brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Filter & Concentrate workup4->workup5 purify Column Chromatography workup5->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction is instrumental in the synthesis of anilines and other arylamine derivatives, which are common motifs in pharmaceuticals. A general protocol for the Buchwald-Hartwig amination is provided below, which can serve as a starting point for reactions with this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat to the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture until the starting material is consumed as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Filter through a pad of Celite and wash the filter cake with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can readily undergo etherification through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. This is a fundamental transformation for introducing a variety of ether functionalities, which are prevalent in drug molecules.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

    • K₂CO₃ (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound and anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Add the alkyl halide dropwise to the stirred suspension at room temperature.

    • Heat the mixture to a suitable temperature (e.g., 60-80 °C).

    • Monitor the reaction by TLC until the starting phenol is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reaction Scheme for Williamson Ether Synthesis

G cluster_conditions reactant1 This compound conditions K2CO3, DMF Heat reactant1->conditions plus1 + plus1->conditions reactant2 Alkyl Halide (R-X) reactant2->conditions product 5-Bromo-2,3-difluoro-1-(alkoxy)benzene conditions->product plus2 + conditions->plus2 byproduct KX + KHCO3 conditions->byproduct

Caption: General Williamson ether synthesis with this compound.

Applications in Drug Discovery and Agrochemicals

The unique electronic properties conferred by the fluorine atoms, combined with the synthetic versatility of the bromine atom, make this compound an attractive starting material for the synthesis of bioactive molecules.

Pharmaceutical Applications

Halogenated phenols are key components in a variety of drug candidates. For instance, fluorinated phenols are present in inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis. While direct synthesis of approved drugs from this compound is not prominently documented in the searched literature, its structural motifs are highly relevant to the design of novel kinase inhibitors and other therapeutic agents. The difluorophenyl moiety can engage in specific interactions within the active sites of enzymes, potentially enhancing binding affinity and selectivity.

Agrochemical Applications

In the field of agrochemicals, the incorporation of fluorine atoms into pesticides and herbicides is a common strategy to enhance their efficacy and metabolic stability. The 2,3-difluorophenoxy moiety, accessible from this compound, is a key structural feature in some modern herbicides.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic bromine atom, and the modulating effects of the fluorine atoms—provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. The ability to readily participate in key bond-forming reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Williamson ether syntheses underscores its importance in the synthesis of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in research and development endeavors.

A Comprehensive Technical Review of 5-Bromo-2,3-difluorophenol in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a valuable and versatile building block in the fields of pharmaceutical and agrochemical research.[1][2] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenolic ring, imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
CAS Number 186590-26-1[1]
Appearance White to yellow to green clear liquid[1]
Boiling Point 65 - 66 °C[1]
Density 1.85 g/cm³[1]
Refractive Index (n20D) 1.54[1]
Purity (GC) ≥ 98%[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the aromatic protons due to coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the aromatic ring, with the chemical shifts influenced by the electronegative halogen and hydroxyl substituents. Carbon-fluorine coupling will also be observed.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, and C-Br and C-F stretching vibrations, as well as absorptions corresponding to the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Key Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of a wide range of more complex molecules, primarily through reactions involving its phenolic hydroxyl group and the bromine substituent. Two of the most important transformations are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide.[3][4] In the context of this compound, this reaction is used to introduce various side chains, which can be crucial for modulating the biological activity of the final compound.

Experimental Workflow: Williamson Ether Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Deprotonation Deprotonation of Phenol This compound->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Attack by Phenoxide Alkyl_Halide->SN2_Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2_Attack Quenching Quenching SN2_Attack->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product 5-Bromo-2,3-difluorophenoxy Ether Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Detailed Experimental Protocol: General Williamson Ether Synthesis

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the phenol. Add a suitable base, such as finely ground potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired primary alkyl halide (R-X, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6] The bromine atom of this compound and its derivatives serves as an excellent handle for this reaction, allowing for the introduction of various aryl and heteroaryl moieties. This is a key strategy in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Bromo_Compound 5-Bromo-2,3-difluorophenoxy Derivative Oxidative_Addition Oxidative Addition Bromo_Compound->Oxidative_Addition Boronic_Acid Arylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Palladium Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Solvent Solvent Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Product Biaryl Product Reductive_Elimination->Product Quenching Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product->Quenching

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the this compound derivative (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford the desired biaryl compound.[7]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors, a class of targeted therapies for diseases such as cancer.[2] The unique electronic properties and substitution pattern of this building block make it an attractive starting material for the development of potent and selective inhibitors.

One important class of kinase targets is the Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[8] Dysregulation of FGFR signaling is implicated in various cancers.

The FGFR1 Signaling Pathway

Activation of FGFR1 by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PLCγ pathways, which ultimately promote cell proliferation and survival.[1][9] Small molecule inhibitors that target the ATP-binding site of FGFR1 can block these downstream signals.

FGFR1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates RAS RAS FGFR1->RAS Activates Proliferation_Survival Cell Proliferation & Survival PLCg->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation_Survival Promotes Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 Blocks ATP Binding

Caption: Simplified FGFR1 signaling pathway and the action of an inhibitor.

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecules. The ability to leverage both the phenolic hydroxyl group and the bromine atom for diverse chemical transformations makes it a powerful tool for medicinal chemists. As the demand for targeted therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound in drug discovery pipelines is set to increase. Further research into the applications of this compound is likely to uncover new and innovative synthetic routes to novel bioactive agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This protocol focuses on the Suzuki coupling of 5-bromo-2,3-difluorophenol, a valuable building block in medicinal chemistry due to the presence of the fluorine atoms, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the two fluorine atoms and the presence of a phenolic hydroxyl group present unique considerations for optimizing the reaction conditions to achieve high yields and purity.

This document provides a detailed experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. It includes a summary of representative reaction conditions, a step-by-step experimental procedure, and diagrams to illustrate the reaction workflow and the catalytic cycle.

Data Presentation

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. The electron-deficient nature of the aryl bromide generally enhances its reactivity towards oxidative addition.[2] However, the phenolic group requires a suitable base that facilitates the reaction without leading to unwanted side reactions. Below is a table summarizing typical conditions for the Suzuki coupling of related fluorinated bromoarenes.

Table 1: Representative Conditions for Suzuki Coupling of Fluorinated Bromoarenes

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidPd Nanoparticles on Graphene-COOH (15 mg)K₂CO₃ (2.0)DMF/H₂O (95:5)1103>95 (Conversion)[3]
21-Bromo-2-fluorobenzene4-Fluorophenylboronic acidPd Nanoparticles on Graphene-COOH (15 mg)K₂CO₃ (2.0)DMF/H₂O (95:5)1103~90 (Conversion)[3]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dimethoxyethane802High
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-22Good
5Aryl BromidePhenylboronic acidPd(OAc)₂ (0.0032) / PPh₃ (0.0097)Na₂CO₃ (1.3)n-Propanol/H₂OReflux1Not Specified[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This procedure should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF with water)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Heat Heat and Stir (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br (Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Biaryl ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,3-difluorophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and tolerance for a wide range of functional groups have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]

The 5-alkynyl-2,3-difluorophenol scaffold is of significant interest in drug discovery due to the unique properties imparted by the fluorine atoms and the phenolic hydroxyl group, which can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The Sonogashira coupling of 5-Bromo-2,3-difluorophenol with various terminal alkynes provides a direct route to these valuable building blocks.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a selection of terminal alkynes, offering guidance on reaction optimization and execution for researchers in drug development and synthetic chemistry.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-aryl complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 5-alkynyl-2,3-difluorophenol product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to mitigate issues associated with copper, such as alkyne homocoupling.[2][3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on established procedures for structurally similar and electron-deficient aryl bromides and should serve as a starting point for optimization.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (3-10)PPh₃ (4-10)Et₃N or DIPEA (2-3)THF or DMFRT - 804 - 2470-95 (Estimated)
2Propargyl alcoholPdCl₂(PPh₃)₂ (2-5)CuI (3-10)PPh₃ (4-10)Et₃N or DIPEA (2-3)THFRT12 - 2465-90 (Estimated)
3TrimethylsilylacetylenePd(PPh₃)₄ (3-5)CuI (5-10)-Et₃N or DIPEA (2-3)Toluene or Dioxane50 - 1006 - 1875-98 (Estimated)

Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and purity of reagents. The phenolic proton of this compound may react with the base, potentially requiring an additional equivalent of base for optimal results. For sensitive substrates or to avoid potential side reactions involving the unprotected phenol, protection of the hydroxyl group (e.g., as a silyl ether) may be considered.[4]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine this compound, Pd Catalyst, CuI, and Base in a Schlenk flask. add_solvent Add Anhydrous, Degassed Solvent (e.g., THF, DMF). prep_reagents->add_solvent degas Degas the Mixture (e.g., Argon bubbling). add_solvent->degas add_alkyne Add Terminal Alkyne (dropwise). degas->add_alkyne stir Stir at Appropriate Temperature (RT to 100°C). add_alkyne->stir monitor Monitor Reaction Progress (TLC or LC-MS). stir->monitor quench Quench Reaction (e.g., with aq. NH₄Cl). monitor->quench Upon Completion extract Extract with Organic Solvent. quench->extract dry_concentrate Dry Organic Layer and Concentrate. extract->dry_concentrate purify Purify by Column Chromatography. dry_concentrate->purify product 5-Alkynyl-2,3-difluorophenol Product purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Br-Pd(II)L₂-Ar pd0->pd_complex Oxidative Addition alkynyl_pd_complex R-C≡C-Pd(II)L₂-Ar pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product 5-Alkynyl-2,3-difluorophenol alkynyl_pd_complex->product cui CuI cu_acetylide Cu-C≡C-R cui->cu_acetylide + R-C≡C-H + Base cu_acetylide->pd_complex cu_acetylide->cui Transmetalation terminal_alkyne Terminal Alkyne (R-C≡C-H) terminal_alkyne->cu_acetylide aryl_halide This compound aryl_halide->pd_complex

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes. These protocols are based on established procedures for structurally similar substrates and should serve as a comprehensive guide.

Protocol 1: General Procedure for Coupling with Phenylacetylene

This protocol is suitable for the coupling of this compound with phenylacetylene under standard Sonogashira conditions.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.03 - 0.10 equiv)

  • Triphenylphosphine (PPh₃) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF or DMF (sufficient to make a 0.1-0.2 M solution with respect to the aryl bromide) via syringe.

  • Add the amine base (e.g., Et₃N, 2.5 equiv) to the mixture.

  • Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-difluoro-5-(phenylethynyl)phenol.

Protocol 2: General Procedure for Coupling with Propargyl Alcohol

This protocol is adapted for the coupling with propargyl alcohol, a more polar alkyne, and is typically performed at room temperature.

Materials:

  • This compound (1.0 equiv)

  • Propargyl alcohol (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed THF via syringe.

  • Add triethylamine (2.5 equiv) to the mixture.

  • Add propargyl alcohol (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1 to yield 2,3-difluoro-5-(3-hydroxyprop-1-yn-1-yl)phenol.

Protocol 3: General Procedure for Coupling with Trimethylsilylacetylene

This protocol is for the coupling with trimethylsilylacetylene, which can serve as a precursor to a terminal alkyne after a subsequent deprotection step.

Materials:

  • This compound (1.0 equiv)

  • Trimethylsilylacetylene (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 - 0.10 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.04 equiv), and CuI (0.08 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Add DIPEA (2.5 equiv) to the mixture.

  • Add trimethylsilylacetylene (1.3 equiv) dropwise.

  • Heat the reaction mixture to a temperature between 50-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the work-up and purification procedure as described in Protocol 1 to obtain 2,3-difluoro-5-((trimethylsilyl)ethynyl)phenol.

Troubleshooting

  • Low Yield or No Reaction:

    • Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

    • The activity of the palladium catalyst can be crucial. If using an older bottle of catalyst, its activity might be diminished.

    • The choice of base can be critical. For less reactive aryl bromides, a stronger base or a different amine might be necessary.

    • The presence of the unprotected phenol might interfere with the reaction. Consider protecting the hydroxyl group (e.g., as a TBDMS or MOM ether) prior to the coupling reaction.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This side reaction is promoted by oxygen. Ensure thorough degassing of the solvent and reaction mixture.

    • Using a copper-free Sonogashira protocol can eliminate this side product.

  • Dehalogenation of the Aryl Bromide:

    • This can be a competing side reaction, especially with electron-deficient aryl halides. Using milder reaction conditions (lower temperature, less reactive base) may help to minimize this.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2,3-difluorophenol derivatives. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,3-difluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine substituents. The following sections detail the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust platform for the synthesis of diverse derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] These reactions have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry, for the construction of biaryl, arylalkyne, and arylamine moieties that are prevalent in many drug candidates.[2][3] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[4][5][6]

This compound is a valuable substrate for these reactions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Br bond, and the phenolic hydroxyl group offers a handle for further functionalization or can modulate the biological activity of the resulting products.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[6][7] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[8]

Data Presentation: Representative Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids. While these examples do not specifically use this compound, they provide a strong starting point for reaction development. Optimization will be necessary for this specific substrate.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801~95[6]
21-Bromo-4-nitrobenzene4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001285[9]
32-Bromopyridine3-Tolylboronic acidPd₂(dba)₃ (2.5)JohnPhos (10)Cs₂CO₃THF/H₂O402.5~90[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Complex) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product Reductive Elimination ArX This compound (Ar-Br) ArX->ArPdBr BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdBr Base Base (e.g., K₂CO₃) Base->ArPdBr

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][10] This reaction is a highly efficient method for the synthesis of substituted alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[10]

Data Presentation: Representative Sonogashira Coupling of Aryl Bromides

The following table presents typical conditions for the Sonogashira coupling of aryl bromides with terminal alkynes. These conditions can be adapted for this compound, with the understanding that optimization may be required.

EntryAryl BromideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25695[4]
23-Bromoanisole1-HeptynePd(PPh₃)₄ (1.5)CuI (3)DiisopropylamineToluene601288General Protocol
32-BromonaphthaleneTrimethylsilylacetylenePdCl₂(MeCN)₂ (5)CuI (10)PiperidineDMF80492General Protocol
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine, or Piperidine) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., THF, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture with stirring.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.

Visualization of Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkynyl Ar-Pd(II)L₂-C≡CR' ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' (Arylalkyne Product) ArPdAlkynyl->Product CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuBr->CuAcetylide CuAcetylide->ArPdBr Alkyne H-C≡CR' Alkyne->CuAcetylide Deprotonation Base Base Base->Alkyne

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][11] This reaction is exceptionally versatile and has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are key components of many pharmaceuticals.[1][11]

Data Presentation: Representative Buchwald-Hartwig Amination of Aryl Bromides

The following table provides examples of Buchwald-Hartwig amination conditions for various aryl bromides and amines. These serve as a guide for developing a protocol for this compound.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholinePd₂(dba)₃ (1)Xantphos (3)NaOt-BuToluene1001698[5]
21-Bromo-3,5-dimethylbenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002491[5]
32-Bromopyridinen-ButylaminePd₂(dba)₃ (2)XPhos (8)K₃PO₄t-BuOH1101285General Protocol
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 eq)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the degassed solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Visualization of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition) Pd0->ArPdBr AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR'R'' (Arylamine Product) AmidoComplex->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->Pd0 Amine HNR'R'' Amine->ArPdBr Base Base Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

General Experimental Workflow

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup (Under Inert Atmosphere) Start->Setup Reagents Add Reactants, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: General workflow for palladium-catalyzed cross-coupling experiments.

Disclaimer: The provided protocols are general guidelines and may require optimization for the specific substrate this compound and the desired coupling partner. It is essential to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for the Preparation of Fluorinated Polymers Using 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constants, and unique surface characteristics.[1][2] These properties are primarily attributed to the high bond energy of the carbon-fluorine bond. 5-Bromo-2,3-difluorophenol is a versatile chemical intermediate that holds significant potential as a monomer for the synthesis of novel fluorinated polymers.[3] Its trifunctional nature (hydroxyl, bromo, and fluoro substituents) allows for various polymerization strategies to create polymers with tailored properties for advanced applications in materials science and potentially in drug delivery systems.

This document provides detailed application notes and projected experimental protocols for the synthesis of fluorinated polymers from this compound. The proposed methodologies are based on well-established polymerization reactions for halogenated phenols, namely Ullmann condensation and oxidative coupling.

Potential Applications of Polymers Derived from this compound

Polymers incorporating the this compound moiety are anticipated to exhibit a valuable combination of properties:

  • High-Performance Engineering Plastics: The resulting polymers are expected to possess high thermal and oxidative stability, making them suitable for applications in demanding environments.

  • Low-Dielectric Materials: The introduction of fluorine atoms typically lowers the dielectric constant of a polymer, a critical property for materials used in high-frequency electronics, such as printed circuit boards and semiconductor packaging.

  • Chemically Resistant Coatings: The inherent stability of the C-F and C-Br bonds, combined with a poly(aryl ether) or poly(phenylene oxide) backbone, would likely result in coatings with excellent resistance to a wide range of chemicals.

  • Membranes for Separation: The modified fractional free volume and solubility characteristics imparted by the fluorine and bromine atoms could lead to membranes with tailored gas or liquid separation properties.

  • Drug Delivery Matrices: The controlled degradation and biocompatibility of fluorinated polymers could be explored for the development of novel drug delivery systems.

Projected Experimental Protocols

Note: The following protocols are projected methodologies based on established procedures for similar halogenated phenols and have not been experimentally validated for this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst, and solvent) will be necessary.

Protocol 1: Synthesis of Poly(5-bromo-2,3-difluorophenylene oxide) via Ullmann Condensation

This protocol describes a projected synthesis of a poly(aryl ether) from this compound via a copper-catalyzed Ullmann condensation reaction. This reaction forms an ether linkage between the phenolic oxygen of one monomer and the aromatic ring of another, displacing a bromine atom.

Materials and Reagents

Substance Formula Purity Supplier Purpose
This compoundC₆H₃BrF₂O≥97%e.g., Thermo ScientificMonomer
Copper(I) iodideCuI≥98%e.g., Sigma-AldrichCatalyst
1,10-PhenanthrolineC₁₂H₈N₂≥99%e.g., Sigma-AldrichLigand
Cesium carbonateCs₂CO₃≥99%e.g., Sigma-AldrichBase
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrouse.g., Sigma-AldrichSolvent
TolueneC₇H₈Anhydrouse.g., Sigma-AldrichAzeotropic removal of water
MethanolCH₃OHReagent gradee.g., Fisher ScientificPrecipitation of polymer
Hydrochloric acidHCl1 M (aq)e.g., Fisher ScientificNeutralization

Experimental Procedure

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet is thoroughly dried.

  • Charging the Flask: The flask is charged with this compound, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline.

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) and toluene are added to the flask.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux under a nitrogen atmosphere to azeotropically remove any residual water with toluene.

  • Polymerization: After the removal of toluene, the reaction temperature is raised to and maintained at a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 24-48 hours) to allow for polymerization.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with DMF. The solution is then poured into a vigorously stirred solution of methanol containing a small amount of hydrochloric acid to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed extensively with hot water and methanol to remove inorganic salts and unreacted monomer, and then dried in a vacuum oven at 80 °C until a constant weight is achieved.

Expected Polymer Characterization

Property Expected Range/Value Analytical Technique
Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg)150 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td5%)> 400 °CThermogravimetric Analysis (TGA)
Protocol 2: Synthesis of Poly(5-bromo-2,3-difluorophenylene oxide) via Oxidative Coupling Polymerization

This protocol outlines a projected synthesis of poly(phenylene oxide) from this compound using a copper-amine catalyst system and oxygen as the oxidant. This method involves the oxidative coupling of phenoxy radicals to form ether linkages.

Materials and Reagents

Substance Formula Purity Supplier Purpose
This compoundC₆H₃BrF₂O≥97%e.g., Thermo ScientificMonomer
Copper(I) bromideCuBr≥98%e.g., Sigma-AldrichCatalyst
N,N,N',N'-Tetramethylethylenediamine (TMEDA)C₆H₁₆N₂≥99%e.g., Sigma-AldrichLigand
TolueneC₇H₈Anhydrouse.g., Sigma-AldrichSolvent
MethanolCH₃OHReagent gradee.g., Fisher ScientificPrecipitation of polymer
Hydrochloric acidHCl1 M (aq)e.g., Fisher ScientificCatalyst removal
OxygenO₂High puritye.g., AirgasOxidant

Experimental Procedure

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

  • Catalyst Formation: Copper(I) bromide and TMEDA are dissolved in anhydrous toluene under a nitrogen atmosphere to form the catalyst complex.

  • Monomer Addition: A solution of this compound in anhydrous toluene is added to the catalyst solution.

  • Polymerization: Oxygen is bubbled through the reaction mixture at a controlled rate while maintaining the temperature at a specific level (e.g., 25-60 °C) for a set duration (e.g., 4-24 hours). The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Termination and Work-up: The polymerization is terminated by adding a solution of hydrochloric acid in methanol. The precipitated polymer is then filtered.

  • Purification: The polymer is redissolved in a suitable solvent (e.g., chloroform or THF) and reprecipitated into methanol. This process is repeated to ensure the complete removal of the catalyst and unreacted monomer. The final polymer is collected by filtration and dried in a vacuum oven at 80 °C.

Expected Polymer Characterization

Property Expected Range/Value Analytical Technique
Molecular Weight (Mn)15,000 - 70,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 3.0GPC
Glass Transition Temp. (Tg)180 - 280 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td5%)> 450 °CThermogravimetric Analysis (TGA)

Visualizations

Ullmann_Condensation Monomer This compound Polymer Poly(5-bromo-2,3-difluorophenylene oxide) Monomer->Polymer Polymerization Base Cs₂CO₃ Base->Polymer Catalyst CuI / Ligand Catalyst->Polymer Byproduct CsBr, H₂O, CO₂ Polymer->Byproduct Oxidative_Coupling Monomer This compound Polymer Poly(5-bromo-2,3-difluorophenylene oxide) Monomer->Polymer Polymerization Catalyst CuBr / TMEDA Catalyst->Polymer Oxidant O₂ Oxidant->Polymer Byproduct H₂O Polymer->Byproduct Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Setup Reaction Setup Reagents Add Monomer, Catalyst, Base/Ligand, Solvent Setup->Reagents Heat Heat to Reaction Temperature Reagents->Heat React Maintain for specified time Heat->React Precipitate Precipitate Polymer React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC (Mw, PDI) Dry->GPC DSC DSC (Tg) Dry->DSC TGA TGA (Td) Dry->TGA

References

Application Notes and Protocols for C-N Bond Formation with 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Carbon-Nitrogen (C-N) bond formation utilizing 5-Bromo-2,3-difluorophenol as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the synthetic handles it offers for creating complex molecular architectures. The primary methods for effecting C-N coupling with this substrate are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These reactions enable the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing moieties.

Introduction to C-N Coupling with this compound

This compound is an attractive starting material for the synthesis of novel compounds due to its unique electronic and structural properties. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Br bond, while the phenolic hydroxyl group can be used for further functionalization or can influence the reaction conditions. The formation of a C-N bond at the 5-position is a critical transformation for accessing a diverse range of substituted 2,3-difluorophenol derivatives, which are potential candidates for new pharmaceuticals and functional materials.

The two most prominent and effective methods for achieving this transformation are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1] It has become a staple in modern organic synthesis for the construction of C-N bonds.[1]

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classical method for forming C-N bonds.[2] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrate combinations.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

While specific examples of C-N coupling with this compound are not extensively documented in readily available literature, the following table summarizes typical conditions for Buchwald-Hartwig amination and Ullmann condensation based on reactions with structurally similar aryl bromides. These parameters serve as a strong starting point for reaction optimization.

ParameterBuchwald-Hartwig Amination (Typical Conditions)Ullmann Condensation (Typical Conditions)
Catalyst Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
Ligand Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, RuPhos, BrettPhos)Diamines, amino acids, or phenanthroline derivatives
Base Strong, non-nucleophilic bases (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium hydroxide (KOH)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Polar, aprotic solvents (e.g., DMF, DMSO, NMP)
Temperature 80 - 120 °C100 - 200 °C
Reaction Time 2 - 24 hours12 - 48 hours
Amine Source Primary or secondary amines, amides, carbamates, ammonia surrogatesPrimary or secondary amines, anilines, N-heterocycles

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination and Ullmann condensation with this compound. Note: These protocols are starting points and may require optimization for specific amine coupling partners.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Xantphos (0.04 - 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 - 0.5 M)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the amine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-amino-2,3-difluorophenol.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the copper-catalyzed coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 - 2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 - 0.2 equiv)

  • L-proline (0.2 - 0.4 equiv) (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial or flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound, the amine, copper(I) iodide, L-proline, and potassium carbonate.

  • Add anhydrous DMSO to the vial.

  • Seal the vial and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base vessel Add to Dry Reaction Vessel reagents->vessel atmosphere Establish Inert Atmosphere (Ar/N2) vessel->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heating Heat to 80-120 °C solvent->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

CN_Coupling_Pathways cluster_pd Buchwald-Hartwig Amination cluster_cu Ullmann Condensation start This compound + Amine (R-NH2) pd_cat Pd Catalyst (e.g., Pd(OAc)2) start->pd_cat Requires cu_cat Cu Catalyst (e.g., CuI) start->cu_cat Requires pd_ligand Phosphine Ligand (e.g., Xantphos) pd_cat->pd_ligand pd_base Base (e.g., Cs2CO3) pd_ligand->pd_base pd_solvent Solvent (e.g., Dioxane) pd_base->pd_solvent product N-Substituted-5-amino-2,3-difluorophenol pd_solvent->product Yields cu_ligand Ligand (e.g., L-proline) cu_cat->cu_ligand cu_base Base (e.g., K2CO3) cu_ligand->cu_base cu_solvent Solvent (e.g., DMSO) cu_base->cu_solvent cu_solvent->product Yields

Caption: Key Catalytic Systems for C-N Bond Formation.

References

Application Notes: 5-Bromo-2,3-difluorophenol as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2,3-difluorophenol is a versatile chemical intermediate recognized for its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of both bromine and fluorine substituents on the phenol ring provides multiple reaction sites and imparts unique physicochemical properties to downstream products, potentially enhancing their biological activity. This document outlines the application of this compound in the synthesis of a hypothetical herbicidal compound, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway. While a direct synthesis of a commercialized agrochemical from this compound is not extensively documented in publicly available literature, the following protocols are based on well-established synthetic methodologies for preparing agrochemicals with similar structural motifs.

Application in Herbicide Synthesis: A Representative Example

This compound can serve as a crucial building block for the synthesis of novel diphenyl ether herbicides. These herbicides often function by inhibiting protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants. The following section details a hypothetical synthesis of a pyridinyl phenyl ether derivative, a common structural class for PPO-inhibiting herbicides.

Hypothetical Target Agrochemical: 2-(5-bromo-2,3-difluorophenoxy)-5-(trifluoromethyl)pyridine

This hypothetical molecule combines the difluorophenoxy moiety with a trifluoromethylpyridine group, both of which are known to contribute to herbicidal activity.

Synthesis Pathway

The synthesis of the target compound from this compound can be envisioned as a two-step process:

  • Williamson Ether Synthesis: Reaction of this compound with a suitable chloropyridine derivative.

  • Purification: Isolation and purification of the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 This compound Product 2-(5-bromo-2,3-difluorophenoxy)-5-(trifluoromethyl)pyridine Reactant1->Product Williamson Ether Synthesis Reactant2 2-Chloro-5-(trifluoromethyl)pyridine Reactant2->Product Base K2CO3 Solvent DMF Temperature 100-120 °C

Caption: Synthetic workflow for the preparation of a hypothetical herbicidal pyridinyl phenyl ether.

Experimental Protocols

Materials:

  • This compound (≥98% purity)

  • 2-Chloro-5-(trifluoromethyl)pyridine (≥98% purity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol for the Synthesis of 2-(5-bromo-2,3-difluorophenoxy)-5-(trifluoromethyl)pyridine:

  • To a dry 250 mL round-bottom flask, add this compound (10.0 g, 47.8 mmol), 2-Chloro-5-(trifluoromethyl)pyridine (9.5 g, 52.6 mmol), and anhydrous potassium carbonate (13.2 g, 95.6 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.

  • Collect the fractions containing the pure product and concentrate to yield the final compound as a solid or oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the hypothetical agrochemical.

ParameterValue
Molar Mass of this compound209.00 g/mol
Molar Mass of 2-Chloro-5-(trifluoromethyl)pyridine181.54 g/mol
Molar Mass of Product354.08 g/mol
Theoretical Yield16.9 g
Hypothetical Experimental Yield 14.4 g
Hypothetical Percent Yield 85%
Purity (by HPLC)>98%

Logical Workflow for Agrochemical Development

The synthesis of a novel agrochemical candidate is the first step in a long development pipeline. The following diagram illustrates the logical progression from synthesis to potential product.

Agrochemical_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation S1 Synthesis from this compound S2 Purification S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 B1 Primary Herbicidal Activity Screen S3->B1 B2 Dose-Response Studies B1->B2 B3 Weed Spectrum Analysis B2->B3 E1 Crop Selectivity Testing B3->E1 E2 Toxicology Studies E1->E2 E3 Environmental Fate Studies E2->E3 F1 Potential Agrochemical Product E3->F1 Registration & Commercialization

References

Application Notes and Protocols for the Etherification of 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the etherification of 5-Bromo-2,3-difluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the formation of aryl ethers.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of multiple halogen substituents which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The etherification of the phenolic hydroxyl group is a common strategy to introduce a variety of substituents, leading to the generation of diverse compound libraries for drug discovery. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a reliable method for achieving this transformation.[1] The electron-withdrawing nature of the fluorine and bromine atoms increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide.

Primary Method: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 reaction between the phenoxide of this compound and a primary alkyl halide.[1] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a moderately strong base such as potassium carbonate is a common and effective setup for this reaction.[2]

General Reaction Scheme:

Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

Experimental Protocol

This protocol describes a general procedure for the etherification of this compound with a generic primary alkyl halide (R-X).

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely ground

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF to dissolve the phenol (to a concentration of approximately 0.5 M). Add finely ground potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed. This typically takes 4-12 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers with water (2 x volume of the organic layer).

    • Wash the combined organic layers with brine (1 x volume of the organic layer).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl ether.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the etherification of this compound with various primary alkyl halides based on typical Williamson ether synthesis conditions.

Alkyl Halide (R-X)This compound (eq)K₂CO₃ (eq)Alkyl Halide (eq)SolventTemperature (°C)Typical Reaction Time (h)Expected Product
Methyl Iodide1.02.01.2DMF604-85-Bromo-2,3-difluoroanisole
Ethyl Bromide1.02.01.2DMF706-101-Bromo-5-(ethoxymethyl)-2,3-difluorobenzene
Benzyl Bromide1.02.01.2DMF808-121-(Benzyloxy)-5-bromo-2,3-difluorobenzene

Mandatory Visualizations

Experimental Workflow

Etherification_Workflow Workflow for the Etherification of this compound A Reaction Setup: This compound (1.0 eq) in a dry round-bottom flask B Solvent and Base Addition: Anhydrous DMF K₂CO₃ (2.0 eq) A->B C Addition of Alkylating Agent: Primary Alkyl Halide (1.2 eq) B->C D Reaction: Heat to 60-80 °C Monitor by TLC/LC-MS C->D E Work-up: Quench with water Extract with Ethyl Acetate D->E F Washing: Wash with Water and Brine E->F G Drying and Concentration: Dry with Na₂SO₄ Concentrate in vacuo F->G H Purification: Flash Column Chromatography G->H I Pure Aryl Ether Product H->I

Caption: General workflow for the Williamson ether synthesis.

Signaling Pathway (Logical Relationship)

Williamson_Mechanism Logical Steps in Williamson Ether Synthesis Phenol This compound (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻ K⁺) Phenol->Phenoxide Deprotonation Base Potassium Carbonate (K₂CO₃) Base->Phenoxide SN2 SN2 Nucleophilic Attack Phenoxide->SN2 AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->SN2 Product Aryl Ether Product (Ar-O-R) SN2->Product Byproduct Potassium Halide (KX) SN2->Byproduct

References

Application of 5-Bromo-2,3-difluorophenol in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Bromo-2,3-difluorophenol is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced materials. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics to polymers and other materials. These attributes make it a valuable monomer for the development of high-performance plastics, specialized coatings, and materials for organic electronics. This document provides detailed application notes, projected experimental protocols for the synthesis of polymers derived from this compound, and expected material properties based on analogous fluorinated polymer systems.

Introduction

This compound is a halogenated phenol derivative with growing importance in the field of material science. The presence of fluorine atoms is known to enhance thermal stability, chemical inertness, and hydrophobicity, while lowering the dielectric constant of polymers. The bromine atom provides a reactive site for further functionalization or cross-linking reactions, offering a pathway to tailor material properties. This compound is primarily utilized in the synthesis of advanced polymers, such as poly(phenylene oxide)s (PPOs), and as an intermediate for creating complex molecules for various applications, including dyes and pigments with improved stability.[1]

Key Applications in Material Science

The primary application of this compound in material science is as a monomer for the synthesis of high-performance polymers. These polymers are anticipated to exhibit a valuable combination of properties derived from both the poly(phenylene oxide) backbone and the fluorine and bromine substituents.

  • High-Performance Engineering Plastics: Polymers synthesized from this compound are expected to possess high thermal and dimensional stability, as well as resistance to harsh chemical environments. These characteristics make them suitable for applications in the aerospace, automotive, and electronics industries.

  • Low-Dielectric Materials: The incorporation of fluorine atoms into the polymer structure tends to lower the dielectric constant and dissipation factor. This makes materials derived from this compound promising candidates for use in high-frequency electronics, such as printed circuit boards and semiconductor packaging, where low signal loss is critical.

  • Chemically Resistant Coatings: The inherent stability of the carbon-fluorine bond, combined with a stable polymer backbone, would likely result in coatings with excellent resistance to corrosive chemicals, solvents, and weathering.[1]

  • Flame Retardant Materials: The presence of both bromine and fluorine can contribute to the flame-retardant properties of the resulting polymers.

Projected Experimental Protocol: Synthesis of Poly(5-bromo-2,3-difluoro-1,4-phenylene oxide)

Reaction Scheme:

G cluster_reactants Reactants Monomer This compound Process Oxidative Coupling Polymerization (e.g., 60°C, 24h) Monomer->Process Catalyst CuBr / Amine Ligand Catalyst->Process Oxidant Oxygen (O2) Oxidant->Process Solvent Toluene Solvent->Process Polymer Poly(5-bromo-2,3-difluoro-1,4-phenylene oxide) Process->Polymer

Caption: Projected reaction pathway for the oxidative polymerization of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₆H₃BrF₂O208.99≥97%e.g., Sigma-Aldrich, TCI
Copper(I) BromideCuBr143.4599.99%e.g., Sigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TMEDA)C₆H₁₆N₂116.21≥99%e.g., Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%e.g., Sigma-Aldrich
OxygenO₂32.00High PurityStandard gas cylinder
MethanolCH₃OH32.04ACS Reagent Gradee.g., Fisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M solutione.g., Fisher Scientific

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet tube

  • Thermometer or thermocouple

  • Heating mantle

  • Schlenk line or inert gas (Argon/Nitrogen) supply

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble and flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet tube, and a thermometer. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.

  • Catalyst Preparation: To the flask, add copper(I) bromide (e.g., 0.143 g, 1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (e.g., 0.15 mL, 1.0 mmol).

  • Monomer and Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Stir the mixture to dissolve the catalyst components. Add this compound (e.g., 10.45 g, 50 mmol) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 60°C with vigorous stirring. Once the temperature is stable, switch the gas flow from inert gas to a slow, continuous stream of oxygen bubbled through the solution.

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 24 hours.

  • Polymer Precipitation: After 24 hours, stop the oxygen flow and cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker containing 500 mL of methanol with vigorous stirring. A fibrous or powdered precipitate of the polymer should form.

  • Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with fresh methanol (3 x 100 mL) to remove any unreacted monomer and catalyst residues. To further purify, the polymer can be redissolved in a minimal amount of a suitable solvent (e.g., chloroform or THF) and reprecipitated into methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C to a constant weight.

Expected Polymer Characterization and Properties

The resulting poly(5-bromo-2,3-difluorophenylene oxide) is expected to be an amorphous thermoplastic with high thermal stability. The following table summarizes the anticipated properties based on data from analogous fluorinated poly(phenylene oxide)s.

ParameterProjected ValueAnalytical Technique
Molecular Weight
Number-Average (Mₙ)15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average (Mₙ)30,000 - 60,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Thermal Properties
Glass Transition Temp. (T₉)180 - 220 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (T₅)> 400 °C (in N₂)Thermogravimetric Analysis (TGA)
Solubility
Soluble inTHF, Chloroform, DMF, NMPSolubility Tests
Insoluble inMethanol, Water, HexaneSolubility Tests
Dielectric Properties
Dielectric Constant (1 MHz)2.6 - 2.9Dielectric Spectroscopy
Dissipation Factor (1 MHz)< 0.01Dielectric Spectroscopy

Experimental Workflow and Logic

The synthesis and application of materials derived from this compound follow a logical progression from monomer synthesis to material characterization and final application development.

G cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Material Characterization cluster_application Application Development Monomer This compound (Starting Material) Polymerization Oxidative Coupling Polymerization Monomer->Polymerization Purification Precipitation & Washing Polymerization->Purification Polymer Purified Polymer Purification->Polymer Structural Structural Analysis (NMR, FTIR) Polymer->Structural Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal MolecularWeight Molecular Weight (GPC) Polymer->MolecularWeight Properties Property Testing (Dielectric, Mechanical) Polymer->Properties Processing Material Processing (Molding, Film Casting, Coating) Properties->Processing Device Device/Component Fabrication Processing->Device Performance Performance Evaluation Device->Performance

Caption: General workflow for the development of materials from this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a promising monomer for the synthesis of high-performance fluorinated polymers. The projected oxidative coupling polymerization provides a viable route to produce poly(5-bromo-2,3-difluoro-1,4-phenylene oxide), a material expected to exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties. Further research into the synthesis and characterization of polymers from this monomer is warranted to fully explore their potential in advanced material applications. The bromine functionality also offers a versatile handle for post-polymerization modification, enabling the creation of a wide range of functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2,3-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high yields and overcoming common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki reaction with this compound?

A1: The main challenges arise from the electronic properties of the substrate. The two electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond. Additionally, the acidic phenolic proton can interfere with the basic reaction conditions, potentially requiring protection or careful selection of the base to avoid side reactions.

Q2: Which palladium catalyst is best suited for the Suzuki coupling of this compound?

A2: The choice of catalyst is crucial. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be effective, more challenging couplings with this electron-deficient substrate may benefit from more advanced catalyst systems. Buchwald-type ligands, such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst (e.g., XPhos Pd G3), are often more efficient and can lead to higher yields.

Q3: How do I select the optimal base for this reaction?

A3: Base selection is critical to activate the boronic acid and manage the phenolic proton. Common inorganic bases like potassium carbonate (K₂CO₃) are a good starting point.[1][2] However, for this substrate, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective in promoting the reaction while minimizing side reactions related to the phenol group.[3][4]

Q4: What is the recommended solvent system?

A4: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4] Common choices include 1,4-dioxane/water, toluene/water, or THF/water, often in a 4:1 or 5:1 ratio.[5] It is essential to thoroughly degas the solvents to prevent oxygen from degrading the catalyst and promoting homocoupling of the boronic acid.[6]

Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[6] To minimize this, ensure your solvents and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. Using a pre-formed Pd(0) catalyst can sometimes also reduce the extent of homocoupling.

Q6: My reaction is sluggish and gives a low yield. What can I do to improve it?

A6: Low yields can be due to several factors including an insufficiently active catalyst, suboptimal base or solvent, or low reaction temperature.[5] Consider switching to a more active catalyst system (e.g., a Buchwald ligand/precatalyst). Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and adjusting the reaction temperature (typically between 80-110 °C) can also significantly improve the yield.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst2. Suboptimal Base3. Low Reaction Temperature1. Switch to a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3).2. Screen different bases. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.[3][4]3. Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C.
Formation of Debrominated Phenol The organopalladium intermediate is reacting with a hydride source before transmetalation.1. Ensure solvents are anhydrous and of high purity.2. Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[4]
Significant Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions (e.g., presence of water, harsh base).1. Use anhydrous solvents.2. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Product is Contaminated with Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and the reaction vessel before adding the catalyst.[6]2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Decomposition of Starting Material or Product Reaction temperature is too high or the base is too harsh.1. Screen weaker bases (e.g., K₂CO₃).2. Optimize the reaction to proceed at a lower temperature, possibly by using a more active catalyst.

Data Presentation: Condition Screening for Yield Optimization

The following tables present hypothetical but plausible data for a screening study on the Suzuki coupling of this compound with phenylboronic acid, based on established principles for similar substrates.

Table 1: Catalyst and Base Screening

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL), Temperature: 100 °C, Time: 12 h.

EntryPalladium Catalyst (3 mol%)Base (2.0 equiv.)Yield (%)
1Pd(PPh₃)₄K₂CO₃45
2Pd(dppf)Cl₂K₂CO₃62
3XPhos Pd G3K₂CO₃85
4Pd(dppf)Cl₂K₃PO₄75
5XPhos Pd G3K₃PO₄92
6Pd(dppf)Cl₂Cs₂CO₃78
7XPhos Pd G3Cs₂CO₃95

Table 2: Solvent and Temperature Screening

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Catalyst: XPhos Pd G3 (3 mol%), Base: Cs₂CO₃ (2.0 equiv.), Time: 12 h.

EntrySolvent System (4:1)Temperature (°C)Yield (%)
1Toluene/H₂O10088
2THF/H₂O8075
31,4-Dioxane/H₂O8082
41,4-Dioxane/H₂O10095
51,4-Dioxane/H₂O11093

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Optimized Procedure using a Buchwald Precatalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • XPhos Pd G3 (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, Cs₂CO₃, and XPhos Pd G3 to a dry reaction vessel.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the residue by chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Conditions Optimize Conditions: - Increase Temperature - Screen Catalysts - Screen Bases Low_Conversion->Optimize_Conditions Check_Side_Products Analyze Side Products High_Conversion->Check_Side_Products Homocoupling Homocoupling? Check_Side_Products->Homocoupling Biaryl detected Protodeboronation Protodeboronation? Check_Side_Products->Protodeboronation Arene from boronic acid detected Degas Improve Degassing (e.g., Freeze-Pump-Thaw) Homocoupling->Degas Use_Ester Use Boronic Ester Use Anhydrous Solvent Protodeboronation->Use_Ester

Troubleshooting Workflow for Low Yield

References

Technical Support Center: 5-Bromo-2,3-difluorophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side products and issues encountered during cross-coupling reactions with 5-Bromo-2,3-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The most prevalent side products are typically:

  • Hydrodehalogenation (or Protodebromination): The replacement of the bromine atom with a hydrogen atom, yielding 2,3-difluorophenol.[1]

  • Homocoupling: Dimerization of the coupling partners, such as the boronic acid in Suzuki reactions (forming a biaryl) or the terminal alkyne in Sonogashira reactions (forming a diyne, also known as Glaser coupling).[2][3]

  • Starting Material Homocoupling: Dimerization of this compound to form a symmetrical biphenol byproduct.[4]

Q2: Why is hydrodehalogenation a frequent issue with this substrate?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[1] It occurs when a palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with the aryl halide faster than the desired cross-coupling pathway.[1] Sources of the hydride can include solvents (like DMF or alcohols), amine bases, or even trace water.[5]

Q3: How does oxygen affect my Suzuki and Sonogashira reactions?

A3: Oxygen can be detrimental to both reactions. In Suzuki couplings, oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[6] In Sonogashira reactions, the presence of oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[3][7] Therefore, maintaining a strictly inert atmosphere is crucial.[2]

Q4: Can the phenol group on my starting material interfere with the reaction?

A4: While the C-Br bond is the primary reactive site for oxidative addition in palladium-catalyzed cross-coupling, the acidic phenol group can be deprotonated by the base. This can alter the electronic properties of the substrate and potentially influence the catalytic cycle. In some cases, O-arylation can be a competing pathway, particularly in Buchwald-Hartwig type reactions if conditions are not optimized for N-arylation.

Q5: I'm using a Pd(II) precatalyst like Pd(OAc)₂, and I'm seeing a lot of homocoupling. Why?

A5: Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. Before this reduction is complete, the remaining Pd(II) can directly react with organoboron reagents (in Suzuki coupling) to cause homocoupling.[6][8] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring rapid and complete reduction of the Pd(II) source can mitigate this issue.[6]

Troubleshooting Guides

Issue 1: High Levels of Hydrodehalogenation Product (2,3-Difluorophenol)

This side product arises from the replacement of the bromine atom with hydrogen.[1]

Troubleshooting Workflow for Hydrodehalogenation

G cluster_solutions Solutions start High Hydrodehalogenation Observed check_hydride Identify Potential Hydride Sources start->check_hydride action_base Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. check_hydride->action_base Using Amine Base or Strong Base? action_solvent Use aprotic, non-polar solvents like Toluene or Dioxane. check_hydride->action_solvent Using DMF or Alcohols? action_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote reductive elimination. check_hydride->action_ligand Slow Reductive Elimination? action_temp Run reaction at the lowest effective temperature. check_hydride->action_temp High Reaction Temperature? outcome Reduced Side Product action_base->outcome action_solvent->outcome action_ligand->outcome action_temp->outcome

Caption: A logical workflow for troubleshooting hydrodehalogenation.

Summary of Mitigation Strategies for Hydrodehalogenation
ParameterRecommendationRationale
Base Switch from strong or amine bases to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]Amine bases and solvents like DMF can be hydride donors, leading to the formation of Pd-H species that cause hydrodehalogenation.[5]
Solvent Avoid protic solvents (e.g., alcohols) and DMF. Use aprotic solvents like toluene, dioxane, or THF.[1]These solvents are less likely to act as hydride sources.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos).[5]These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the hydrodehalogenation pathway.[6]
Temperature Lower the reaction temperature.Higher temperatures can sometimes increase the rate of side reactions, including hydrodehalogenation.[5]
Issue 2: Significant Formation of Homocoupling Byproducts

This issue involves the dimerization of the boronic acid/ester (Suzuki), the terminal alkyne (Sonogashira), or the starting aryl bromide.

Troubleshooting Logic for Homocoupling

G start High Homocoupling Observed q_inert Is the reaction rigorously degassed? start->q_inert q_pd_source Are you using a Pd(II) precatalyst? q_inert->q_pd_source Yes action_degas Improve inert atmosphere (e.g., freeze-pump-thaw cycles). q_inert->action_degas No q_cu Sonogashira Reaction? (Glaser Coupling) q_pd_source->q_cu No action_pd Switch to a Pd(0) source or add a mild reducing agent (e.g., potassium formate). q_pd_source->action_pd Yes action_cu_free Consider a copper-free Sonogashira protocol. q_cu->action_cu_free Yes outcome Reduced Homocoupling q_cu->outcome No action_degas->outcome action_pd->outcome action_cu_free->outcome

Caption: Decision tree for troubleshooting homocoupling side reactions.

Summary of Mitigation Strategies for Homocoupling
Coupling TypeParameterRecommendationRationale
Suzuki Atmosphere Rigorously degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere.[2]Oxygen promotes the Pd(II)-mediated homocoupling of boronic acids.[6]
Catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate if using a Pd(II) source.[8][9]This minimizes the concentration of Pd(II) species that can directly cause homocoupling before the catalytic cycle begins.[8]
Boronic Acid Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[2]Boronic acids can be prone to decomposition and side reactions; esters offer slower, more controlled release.[2]
Sonogashira Atmosphere Strictly exclude oxygen from the reaction.Oxygen is an oxidant that promotes the copper-catalyzed dimerization of the alkyne (Glaser coupling).[3][7]
Copper Use a copper-free Sonogashira protocol if Glaser coupling is persistent.[7][10]The homocoupling of alkynes is primarily a copper-mediated process.[7]
General Temperature Run the reaction at the lowest temperature that affords a reasonable rate.[4]Elevated temperatures can sometimes accelerate the rate of homocoupling.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for the specific coupling partners.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is often done by evacuating and backfilling the flask three times.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[6][12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]

General Experimental Workflow

G prep 1. Reagent Preparation (Weighing, Flame-drying) inert 2. Setup under Inert Gas (Evacuate/Backfill Ar/N₂) prep->inert addition 3. Reagent & Solvent Addition (Catalyst, Degassed Solvents) inert->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup (Extraction & Washing) monitoring->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Purification of 5-Bromo-2,3-difluorophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude products from reactions involving 5-Bromo-2,3-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound reaction product?

Common impurities can include unreacted starting materials, residual solvents, and byproducts from the reaction. In bromination reactions, over-bromination can lead to the formation of di- or poly-brominated species.[1] Depending on the synthesis route, which may involve precursors like 2,3-difluorophenol or its derivatives, you may also see isomeric impurities.[2][3]

Q2: My purified this compound is developing a pink or brown color over time. What is causing this and how can I prevent it?

Phenols are susceptible to oxidation, which forms colored quinone-type impurities.[4] This process can be accelerated by exposure to air, light, and trace metals. To minimize oxidation, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect it from light.[4]

Q3: I'm having trouble getting a signal for my halogenated phenol on the GC-MS. What could be the issue?

Halogenated phenols can be challenging to analyze by GC-MS.[5] Potential issues include adsorption to glassware or the GC liner, or poor thermal stability.[5][6] Ensure your glassware is scrupulously clean and consider using a deactivated liner. If you continue to face issues, you may need to derivatize the phenol to a less polar, more volatile compound before analysis.

Q4: Can I use distillation to purify this compound?

While vacuum distillation is a viable purification technique for liquid compounds, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities.[7] Given that related compounds like 2,3-difluorophenol have a boiling point of 54 °C at 25 mmHg, vacuum distillation could be a potential method if the impurities have sufficiently different boiling points.

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing The acidic hydroxyl group of the phenol is interacting with the silica gel.Add a small amount of a weak acid (e.g., 0.5% acetic acid) to your eluent to suppress this interaction.[4]
Poor Separation The solvent system is not optimal.Use TLC to find a solvent system where the desired compound has an Rf value of 0.2-0.4.[7] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[8]
Compound is Insoluble in Eluent The chosen solvent is not appropriate for dissolving the crude product for loading.Dissolve the crude product in a minimal amount of a stronger, volatile solvent like dichloromethane for loading. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8][9]
Compound is Acid-Sensitive The silica gel is acidic and may be degrading the product.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[8]
Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form The solution is not supersaturated; too much solvent was used. The compound may be too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[10] If that fails, evaporate some of the solvent to increase the concentration. If crystals still do not form, the solvent may be inappropriate.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.
Low Recovery Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent that was not cold.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for halogenated phenols is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles. Add a layer of sand to the top of the silica bed.[4][7]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Carefully add the sample solution to the top of the column.[7]

  • Elution: Begin eluting the column with your solvent system, applying gentle pressure.[11]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Protic solvents like ethanol or methanol, or mixed solvent systems, may be effective.[12][13]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Quantitative Data Summary

The following table presents illustrative data from the purification of a related brominated aromatic compound, highlighting typical yields and purity improvements that can be expected from purification processes.

Purification Step Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Yield Reference
Esterification and Distillation of Crude 5-bromo-2,4-difluorobenzoic acid96% (with 1.82% dibromide impurity)99.7%80%[1]
Recrystallization of Crude LM49-02 (a brominated compound)Not specified99.80%82.5%[12]

Visualizations

G crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup organic Crude Organic Product workup->organic choice Is product solid? organic->choice chromatography Flash Column Chromatography choice->chromatography  No recrystallization Recrystallization choice->recrystallization Yes purified_oil Purified Product (Oil/Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: General purification workflow for reaction products.

G start Crude Product Analysis (TLC, NMR) impurity_type What is the main impurity? start->impurity_type baseline Baseline/Polar Impurities impurity_type->baseline close_rf Impurities with similar Rf impurity_type->close_rf unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm chromatography Flash Column Chromatography baseline->chromatography close_rf->chromatography solid_product Is the product a solid? unreacted_sm->solid_product solid_product->chromatography No recrystallize Recrystallization solid_product->recrystallize Yes distillation Vacuum Distillation (if liquid & thermally stable) solid_product->distillation Liquid

Caption: Decision tree for selecting a purification method.

G start No Crystals Form After Cooling action1 Scratch inner surface of flask start->action1 check1 Crystals form? action1->check1 action2 Add a seed crystal check1->action2 No end_success Success: Collect Crystals check1->end_success Yes check2 Crystals form? action2->check2 action3 Reduce solvent volume (rotovap) & re-cool check2->action3 No check2->end_success Yes check3 Crystals form? action3->check3 check3->end_success Yes end_fail Failure: Re-evaluate solvent choice check3->end_fail No

Caption: Troubleshooting flowchart for recrystallization.

References

Troubleshooting low conversion rates with 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,3-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, helping you navigate challenges and optimize your reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Conversion in Suzuki-Miyaura Coupling Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.- Use a Pd(0) source directly or ensure proper precatalyst activation. - Add a small amount of a reducing agent like hydrazine or DIBAL-H to reduce the Pd(II) precatalyst.
Poor Ligand Choice: The phosphine ligand may not be suitable for the electron-deficient substrate.- Screen a panel of bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.
Inappropriate Base: The base may not be strong enough or may have poor solubility.- Try stronger bases like Cs₂CO₃ or K₃PO₄. - Finely grind the base to increase its surface area and reactivity.
Solvent Issues: The solvent system may not be optimal for solubility or reaction rate.- Use a combination of an organic solvent (e.g., dioxane, toluene) and water to improve solubility of reagents. - Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Low Yield in Williamson Ether Synthesis Weak Nucleophile: The phenoxide may not be forming in sufficient concentration.- Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.
Steric Hindrance: The alkyl halide may be too sterically hindered for an SN2 reaction.- If possible, use a primary alkyl halide. For secondary or tertiary ethers, consider alternative synthetic routes.
Low Reaction Temperature: The reaction may be too slow at room temperature.- Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor progress by TLC.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative side reactions, including homocoupling of the boronic acid in Suzuki reactions.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Thoroughly degas all solvents and reagents before use.
Catalyst Decomposition: The palladium catalyst may be decomposing to palladium black.- Use a higher ligand-to-palladium ratio to stabilize the catalyst. - Ensure rigorous exclusion of air and moisture.
Difficulty in Product Purification Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product.- Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. - Consider recrystallization from a suitable solvent system to obtain a highly pure product.
Product Decomposition on Silica Gel: The acidic nature of silica gel may cause degradation of sensitive products.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use. - Consider using an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1]

Q2: I am observing a dark coloration in my Suzuki-Miyaura reaction mixture. Is this normal?

A2: A change in color, often to dark brown or black, is common in palladium-catalyzed cross-coupling reactions and typically indicates the formation of the active Pd(0) species or palladium black. While not always indicative of a failed reaction, you should monitor the reaction progress by TLC or LC-MS to confirm conversion.

Q3: Can I use this compound in Buchwald-Hartwig amination reactions?

A3: Yes, the bromo-substituent on this compound makes it a suitable electrophile for Buchwald-Hartwig amination. The success of the reaction will depend on the choice of catalyst, ligand, base, and the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands are often required for efficient coupling.

Q4: How does the presence of two fluorine atoms affect the reactivity of this compound?

A4: The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. This generally increases the rate of oxidative addition of the C-Br bond to the palladium catalyst in cross-coupling reactions. However, the increased acidity of the phenolic proton should also be considered when choosing a base for reactions involving the hydroxyl group.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction. Optimization of the ligand, base, and solvent may be necessary for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add water (1 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Williamson Ether Synthesis with this compound and Benzyl Bromide

This protocol describes a typical Williamson ether synthesis to form an aryl ether.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL).

  • Carefully add sodium hydride (1.2 mmol) to the DMF.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions.

Boronic Acid Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001692
4-Methoxyphenylboronic acidPd(OAc)₂XPhosCs₂CO₃Toluene/H₂O1101288
3-Thienylboronic acidPdCl₂(dppf)-K₂CO₃DME/H₂O902475
Methylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O801865

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, boronic acid, and base catalyst Prepare and add Pd catalyst/ligand solution reagents->catalyst solvent Add degassed solvents catalyst->solvent heat Heat under inert atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench reaction and perform extraction monitor->quench dry Dry and concentrate organic phase quench->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_tree start Low Conversion Rate catalyst Check Catalyst System start->catalyst base Evaluate Base start->base reagents Assess Reagent Quality start->reagents catalyst_sol1 Screen different Pd sources and ligands (e.g., Buchwald ligands) catalyst->catalyst_sol1 base_sol1 Use a stronger or more soluble base (e.g., Cs2CO3, K3PO4) base->base_sol1 reagents_sol1 Ensure reagents are pure and solvents are anhydrous and degassed reagents->reagents_sol1

Caption: Troubleshooting decision tree for low conversion rates.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Preventing dehalogenation of 5-Bromo-2,3-difluorophenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,3-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can be difficult to separate.

Q2: What are the primary causes of dehalogenation in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination?

A2: Dehalogenation in palladium-catalyzed cross-coupling reactions is often caused by the formation of palladium-hydride (Pd-H) species. These can arise from several sources within your reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride sources.

  • Reagents: Impurities in boronic acids or the amines themselves in Buchwald-Hartwig reactions can sometimes contribute to Pd-H formation.

Q3: How do the fluorine and hydroxyl groups on this compound affect its reactivity and the likelihood of dehalogenation?

A3: The two electron-withdrawing fluorine atoms and the electron-donating hydroxyl group create a complex electronic environment on the aromatic ring. While the fluorine atoms generally make the aryl bromide more reactive towards oxidative addition in the catalytic cycle, the phenolic hydroxyl group can be deprotonated under basic conditions. The resulting phenoxide is a strong electron-donating group, which can increase the electron density of the ring and potentially make the C-Br bond more susceptible to certain side reactions, including dehalogenation. The ortho positioning of one of the fluorine atoms to the hydroxyl group can also influence the acidity of the phenol and its coordination to the metal center.

Q4: Should I protect the hydroxyl group of this compound before running my reaction?

A4: Protecting the phenolic hydroxyl group is a common and often effective strategy to prevent dehalogenation. Protection prevents the formation of the electron-rich phenoxide under basic reaction conditions, thus stabilizing the C-Br bond. Common protecting groups for phenols that are generally compatible with palladium-catalyzed cross-coupling reactions include benzyl (Bn) ethers or silyl ethers like TBDMS. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.

Troubleshooting Guides

Issue: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

This guide will help you troubleshoot and minimize the formation of 2,3-difluorophenol as a byproduct in your Suzuki-Miyaura coupling reactions.

Troubleshooting Workflow

start Dehalogenation Observed base Evaluate Base start->base solvent Check Solvent System base->solvent If using strong alkoxide bases solution Problem Resolved base->solution Switch to weaker inorganic base catalyst Optimize Catalyst/Ligand solvent->catalyst If using protic or wet solvents solvent->solution Use anhydrous aprotic solvents temp Lower Reaction Temperature catalyst->temp If using highly active catalyst catalyst->solution Use bulkier, electron-rich ligands protect Consider Protecting Group temp->protect If dehalogenation persists temp->solution Run at lowest effective temperature protect->solution

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected impact of different reaction parameters on the yield of the desired product versus the dehalogenated byproduct. The data is compiled from studies on analogous fluorinated and phenolic aryl bromides.

ParameterConditionExpected Product YieldExpected DehalogenationRationale
Base Strong Alkoxide (e.g., NaOtBu)Moderate to HighHighCan act as a hydride source.
Weak Inorganic (e.g., K₂CO₃, K₃PO₄)HighLowLess likely to generate hydride species.
Solvent Protic (e.g., EtOH/H₂O)VariableModerate to HighCan be a direct source of hydrides.
Anhydrous Aprotic (e.g., Dioxane, Toluene)HighLowMinimizes external hydride sources.
Ligand Simple Phosphines (e.g., PPh₃)ModerateModerateMay not sufficiently accelerate reductive elimination.
Bulky, Electron-Rich (e.g., XPhos, SPhos)HighLowPromotes the desired coupling over dehalogenation.
Temperature High (>100 °C)May DecreaseHighCan accelerate side reactions.
Moderate (60-80 °C)HighLowFavors the desired reaction pathway.
Issue: Dehalogenation in Buchwald-Hartwig Amination

This section provides guidance on how to minimize dehalogenation when performing C-N bond formation with this compound.

Logical Relationship Diagram

sub This compound product Desired C-N Coupled Product sub->product byproduct Dehalogenated Byproduct sub->byproduct amine Amine amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product catalyst->byproduct ligand Bulky Ligand (e.g., Xantphos) ligand->product base Weak Base (e.g., Cs₂CO₃) base->product solvent Anhydrous Solvent (e.g., Toluene) solvent->product

Caption: Key components for successful Buchwald-Hartwig amination.

Data Presentation: Recommended Conditions to Minimize Dehalogenation

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Commonly used and effective Pd(0) or Pd(II) sources.
Ligand Xantphos, BINAP, or other bulky, electron-rich phosphinesThese ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.
Base Cs₂CO₃ or K₃PO₄Weaker inorganic bases are less prone to acting as hydride donors compared to strong alkoxide bases.
Solvent Anhydrous Toluene or DioxaneAprotic solvents minimize the presence of external hydride sources. Ensure the solvent is thoroughly dried.
Temperature 80-110 °CThis temperature range is often sufficient for C-N coupling without excessively promoting dehalogenation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that should be optimized for specific substrates and scales. The use of a protected phenol is recommended.

Workflow Diagram

start Start protect Protect Phenolic OH (e.g., with Benzyl Bromide) start->protect setup Combine Protected Phenol, Boronic Acid, Base, and Solvent protect->setup degas Degas Mixture (e.g., Ar sparging) setup->degas add_cat Add Pd Catalyst and Ligand degas->add_cat heat Heat Reaction Mixture (e.g., 80 °C) add_cat->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify deprotect Deprotect Phenolic OH (if necessary) purify->deprotect end Final Product deprotect->end

Technical Support Center: Column Chromatography Purification of 5-Bromo-2,3-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-difluorophenol and its derivatives. The information is designed to address common challenges encountered during purification using column chromatography.

Troubleshooting Guides

Users often face challenges such as poor separation, low yield, and product degradation during the column chromatography of halogenated phenols. This section provides a systematic approach to troubleshooting these common issues.

Problem 1: Poor Separation of Product from Impurities

Poor separation can result from an unoptimized solvent system, improper column packing, or the inherent difficulty in separating structurally similar compounds.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase.[1] Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate.An optimized solvent system will show clear separation between the product spot and impurity spots on the TLC plate, which translates to better separation on the column.
Co-elution of Impurities If impurities are close in polarity, consider using a shallower solvent gradient or isocratic elution with a finely tuned solvent ratio. For complex mixtures, a step-gradient may be effective.Improved resolution between the peak of the desired product and those of closely eluting impurities.
Column Channeling Ensure the column is packed uniformly with no air bubbles or cracks. Wet slurry packing is generally recommended over dry packing to achieve a more homogenous stationary phase.A well-packed column prevents the solvent from creating channels, ensuring that the entire sample interacts uniformly with the stationary phase, leading to sharper bands and better separation.
Overloading the Column Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.Prevents band broadening and tailing, which significantly improves separation efficiency.

Problem 2: Low Recovery of the Desired Compound

Low yield can be a frustrating issue, often caused by product degradation on the silica gel, irreversible adsorption, or loss during workup.

Possible Cause Troubleshooting Step Expected Outcome
Product Degradation on Silica Gel Halogenated phenols can be sensitive to the acidic nature of silica gel.[2] Deactivate the silica gel by pre-treating it with a mobile phase containing a small amount (0.1-1%) of a volatile base like triethylamine.[1]Neutralizing the acidic sites on the silica gel minimizes the degradation of acid-sensitive compounds, leading to a higher recovery of the pure product.
Irreversible Adsorption If the compound is highly polar, it may bind too strongly to the silica. In such cases, gradually increasing the polarity of the mobile phase (e.g., by adding a small percentage of methanol to a dichloromethane/hexane mixture) can help elute the compound.The product will elute from the column instead of remaining irreversibly adsorbed, thereby increasing the yield.
Product is Colorless and Hard to Track Since this compound and its derivatives are often colorless, it is crucial to monitor the elution process.[1] Collect small, uniform fractions and analyze them using TLC to identify which fractions contain the pure product.Prevents accidental discarding of fractions containing the desired product and ensures that only pure fractions are combined for final workup.

Experimental Protocols

This section provides a detailed methodology for a typical column chromatography purification of a this compound derivative.

Protocol: Flash Column Chromatography of a Crude this compound Derivative

1. Preparation of the Mobile Phase and TLC Analysis:

  • Start by preparing a stock solution of a potential mobile phase, such as a 9:1 mixture of hexane and ethyl acetate.
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the crude mixture on a TLC plate and develop it using the prepared mobile phase.
  • Visualize the TLC plate under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain) to determine the Rf values of the components.[3]
  • Adjust the solvent polarity to achieve an Rf of ~0.3 for the target compound.[1]

2. Column Packing:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.
  • Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
  • Add a protective layer of sand on top of the silica bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent in which it is highly soluble.
  • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
  • Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (e.g., using a pump or nitrogen gas) to achieve a steady flow rate.
  • Collect the eluent in a series of labeled test tubes or flasks.
  • Continuously monitor the collected fractions by TLC to track the elution of the desired compound.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for the normal-phase chromatography of these compounds. For highly fluorinated derivatives that are difficult to separate on silica, a fluorinated stationary phase (e.g., a C8F17-functionalized silica gel) could offer alternative selectivity based on fluorous-fluorous interactions.[4][5][6]

Q2: My compound streaks or "tails" on the TLC plate and column. How can I fix this?

A2: Tailing of phenolic compounds on silica gel is often due to the interaction of the acidic phenolic hydroxyl group with the silica surface. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic impurities, can help to achieve sharper bands.[7] For phenols, which are weakly acidic, ensuring the silica gel is neutral or slightly deactivated can also prevent tailing.

Q3: Can I use reversed-phase chromatography to purify these compounds?

A3: Yes, reversed-phase column chromatography (using a C18-functionalized silica gel) is a viable alternative, especially for more polar derivatives. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[8]

Q4: How do I choose the starting solvent system for my column?

A4: A good starting point for many organic compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q5: My purified product still shows impurities by NMR. What are the likely side-products?

A5: Common impurities in the synthesis of this compound derivatives can include regioisomers from the bromination or other substitution steps, as well as unreacted starting materials.[9][10] If purification by column chromatography is insufficient, consider recrystallization as an additional purification step.[1]

Visualizations

Troubleshooting_Workflow start Start: Impure Product check_separation Assess Separation by TLC start->check_separation good_separation Good Separation on TLC? check_separation->good_separation optimize_solvent Optimize Solvent System (Hexane/EtOAc, DCM/MeOH) good_separation->optimize_solvent No check_yield Run Column & Check Yield good_separation->check_yield Yes optimize_solvent->check_separation low_yield Low Yield? check_yield->low_yield check_stability Check Compound Stability on Silica (TLC test) low_yield->check_stability Yes pure_product Pure Product Obtained low_yield->pure_product No deactivate_silica Deactivate Silica Gel (add Et3N to eluent) check_stability->deactivate_silica Unstable check_stability->pure_product Stable deactivate_silica->check_yield end End pure_product->end Experimental_Workflow prep_mobile_phase 1. Prepare Mobile Phase & Run TLC pack_column 2. Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute_collect 4. Elute & Collect Fractions load_sample->elute_collect monitor_tlc 5. Monitor Fractions by TLC elute_collect->monitor_tlc combine_fractions 6. Combine Pure Fractions monitor_tlc->combine_fractions isolate_product 7. Isolate Product (Rotary Evaporation) combine_fractions->isolate_product

References

Managing reaction temperature for 5-Bromo-2,3-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperature and other critical parameters during the synthesis of 5-Bromo-2,3-difluorophenol. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the electrophilic bromination of 2,3-difluorophenol. Due to the activating effect of the hydroxyl group, the phenol ring is susceptible to electrophilic attack. The hydroxyl group directs the incoming electrophile to the positions ortho and para to it. In the case of 2,3-difluorophenol, the C5 position is para to the hydroxyl group, making it the primary site for bromination.

Q2: Why is temperature control so critical during the bromination of 2,3-difluorophenol?

Temperature control is crucial for several reasons:

  • Selectivity: Electrophilic bromination of phenols is a highly exothermic and fast reaction.[1][2] Running the reaction at elevated temperatures can lead to over-bromination, resulting in the formation of di- or tri-brominated byproducts. Maintaining a low temperature helps to control the reaction rate and improve the selectivity for the desired mono-brominated product.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as oxidation of the phenol, leading to colored impurities and a lower yield of the target compound.

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a significant safety hazard in a laboratory setting.

Q3: What are the typical temperature ranges for the bromination of fluorinated phenols?

Based on analogous procedures for other fluorinated phenols, such as 4-fluorophenol, a temperature range of 5-10°C is recommended for selective mono-bromination.[3] It is essential to maintain this temperature throughout the addition of the brominating agent.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low to no conversion of starting material 1. Inactive brominating agent.2. Reaction temperature is too low.1. Use a fresh bottle of bromine or N-bromosuccinimide (NBS).2. Allow the reaction to slowly warm to room temperature after the addition of the brominating agent is complete and monitor by TLC.
Formation of multiple products (over-bromination) 1. Reaction temperature is too high.2. Localized high concentration of the brominating agent.1. Maintain a strict low-temperature profile (e.g., 5-10°C) during the addition of bromine.2. Add the brominating agent slowly and dropwise with vigorous stirring to ensure rapid dispersion.
Dark coloration of the reaction mixture 1. Oxidation of the phenol starting material or product.2. Reaction temperature is too high.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).2. Maintain the recommended low reaction temperature.
Difficulty in isolating the product 1. Presence of unreacted starting material and multiple brominated byproducts.2. Formation of impurities due to side reactions.1. Optimize the reaction temperature and addition rate to improve selectivity.2. Purify the crude product using column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the bromination of similar fluorinated phenols and general principles of electrophilic aromatic substitution.[3]

Materials:

  • 2,3-Difluorophenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or another suitable solvent of low polarity

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2,3-difluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the flask in an ice bath to 5-10°C.

  • In the addition funnel, prepare a solution of bromine (1.05 eq) in dichloromethane.

  • Slowly add the bromine solution dropwise to the stirred solution of 2,3-difluorophenol over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 5-10°C for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding 10% aqueous sodium bisulfite solution until the orange color disappears.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Value
Reactant Ratio (2,3-difluorophenol:Bromine) 1 : 1.05
Reaction Temperature 5 - 10°C
Bromine Addition Time 1 - 2 hours
Solvent Dichloromethane

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2,3-difluorophenol in DCM cool Cool to 5-10°C dissolve->cool add_br2 Slowly add Bromine solution (1-2h) cool->add_br2 stir Stir for 30 min at 5-10°C add_br2->stir quench Quench with NaHSO3 stir->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Outcome low_conversion Low Conversion start->low_conversion over_bromination Over-bromination start->over_bromination dark_color Dark Coloration start->dark_color good_result Successful Synthesis start->good_result temp_too_low Action: Warm to RT post-addition low_conversion->temp_too_low Temp too low? inactive_reagent Action: Use fresh brominating agent low_conversion->inactive_reagent Reagent issue? temp_too_high Action: Maintain 5-10°C during addition over_bromination->temp_too_high Temp too high? fast_addition Action: Slow, dropwise addition with stirring over_bromination->fast_addition Addition too fast? dark_color->temp_too_high Temp too high? oxidation Action: Use inert atm. dark_color->oxidation Oxidation?

References

Overcoming solubility issues in 5-Bromo-2,3-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2,3-difluorophenol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in various reaction conditions.

While this compound is a versatile building block in pharmaceutical and agrochemical synthesis, its solubility can be a significant hurdle.[1] This guide provides troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to help you overcome these issues.

Troubleshooting Guide: Overcoming Solubility Issues

Poor solubility can lead to incomplete reactions, low yields, and purification difficulties. The following guide offers a systematic approach to improving the solubility of this compound.

Initial Solvent Selection

The choice of solvent is the most critical factor influencing the solubility of your reactant. This compound is a moderately polar compound due to the presence of a hydroxyl group and halogen atoms. A screening of solvents from different classes is recommended.

Table 1: Recommended Solvents for Solubility Screening of this compound

Solvent ClassSolvent ExamplesPolarity (Dielectric Constant)Remarks
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)7.6 (THF), 2.2 (Dioxane), 37.5 (MeCN), 36.7 (DMF), 46.7 (DMSO)Good starting points for many reactions. Can solvate both the phenol and many common reagents. DMF and DMSO are highly polar and can often dissolve stubborn compounds.
Polar Protic Isopropanol, Ethanol, Methanol19.9 (Isopropanol), 24.5 (Ethanol), 32.7 (Methanol)The hydroxyl group can hydrogen bond with the phenol, aiding solubility. However, they can also interfere with certain reagents (e.g., Grignards).
Non-Polar/Weakly Polar Toluene, Dichloromethane (DCM), Chloroform2.4 (Toluene), 9.1 (DCM), 4.8 (Chloroform)Generally less effective for dissolving the phenol itself, but may be suitable for reactions where other components are non-polar. Often used in biphasic systems.
Strategies for Enhancing Solubility

If initial solvent screening fails, the following techniques can be employed:

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of this compound. Monitor the stability of your reactants and products at elevated temperatures.

  • Use of Co-solvents: A mixture of two or more miscible solvents can have solvating properties superior to a single solvent. For example, adding a small amount of DMF or DMSO to a less polar solvent like THF or Toluene can enhance solubility without drastically changing the reaction environment.

  • Formation of a Phenoxide Salt: Phenols are acidic and can be deprotonated by a base to form a more soluble phenoxide salt.[2] This is a common strategy in reactions like Williamson ether synthesis. The choice of base is critical and should be compatible with your overall reaction scheme.

    • Common Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH).

  • Solvent-Free and Mechanochemical Methods: For extremely insoluble materials, solvent-free reaction conditions using techniques like ball milling can be an effective, albeit specialized, alternative.[3]

Experimental Protocols

The following is a generalized protocol for a Williamson ether synthesis, a common reaction for phenols, highlighting steps where solubility should be considered.

Protocol: Williamson Ether Synthesis of a 5-Bromo-2,3-difluorophenyl Ether
  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition and Solubility Check:

    • Add a suitable polar aprotic solvent (e.g., DMF or THF, see Table 1) to the flask.

    • Stir the mixture at room temperature. Observe if the phenol dissolves completely.

    • Troubleshooting: If solubility is poor, gently heat the mixture (e.g., to 40-50 °C) until the solid dissolves. If it still does not dissolve, consider adding a co-solvent or proceeding to the next step, as the formation of the phenoxide may improve solubility.

  • Base Addition and Phenoxide Formation:

    • Add a suitable base (e.g., K2CO3, 1.5 eq) to the solution.

    • Stir the mixture. The formation of the potassium phenoxide salt often results in a more soluble species.

  • Electrophile Addition:

    • Slowly add the alkyl halide electrophile (1.1 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for reactions with this compound?

A: There is no single "best" solvent. A good starting point would be a polar aprotic solvent like THF or DMF. We recommend performing small-scale solubility tests with a few selected solvents to determine the most suitable one for your specific reaction conditions.

Q2: I've tried heating my reaction in THF, but the this compound still won't dissolve. What should I do?

A: If heating is insufficient, you can try adding a more polar co-solvent like DMF or DMSO in a small percentage (e.g., 10-20% by volume). Alternatively, if your reaction involves a base, adding the base to form the phenoxide salt first may significantly improve solubility.

Q3: How does the choice of base affect the solubility of this compound?

A: The phenol itself is a neutral molecule with moderate polarity. Upon deprotonation with a base, it forms an ionic phenoxide salt (e.g., sodium or potassium 5-bromo-2,3-difluorophenoxide). This ionic species is significantly more polar and, therefore, more soluble in polar solvents.[2]

Q4: Can I use a non-polar solvent like toluene or hexane?

A: While this compound is unlikely to be highly soluble in non-polar solvents, they can sometimes be used, especially in biphasic reactions with a phase-transfer catalyst. However, for most homogeneous reactions, a more polar solvent is recommended.

Q5: Are there any known incompatible solvents or reagents?

A: Avoid using protic solvents like water or alcohols if you are working with reagents that are sensitive to them (e.g., organometallics, hydrides). The phenolic proton is acidic and will react with strong bases.

Visualizations

The following diagrams illustrate logical workflows for addressing solubility challenges in your experiments.

G start Start: Dissolve this compound solvent_screen Screen Solvents (Table 1) (e.g., THF, DMF, MeCN) start->solvent_screen dissolved Soluble? solvent_screen->dissolved proceed Proceed with Reaction dissolved->proceed Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No heat Gently Heat Mixture troubleshoot->heat dissolved2 Soluble? heat->dissolved2 dissolved2->proceed Yes cosolvent Add Co-solvent (e.g., DMF, DMSO) dissolved2->cosolvent No dissolved3 Soluble? cosolvent->dissolved3 dissolved3->proceed Yes phenoxide Form Phenoxide with Base (if compatible) dissolved3->phenoxide No phenoxide->proceed

Caption: Experimental Workflow for Solubility Optimization.

G start Issue: Poor Solubility of This compound is_base_used Is a base used in the reaction? start->is_base_used add_base_first Add base before other reagents to form soluble phenoxide. is_base_used->add_base_first Yes is_temp_sensitive Are reagents temperature sensitive? is_base_used->is_temp_sensitive No success Solubility Improved add_base_first->success heat_solution Heat solution to increase solubility. Monitor for degradation. is_temp_sensitive->heat_solution No use_cosolvent Use a co-solvent system. (e.g., THF/DMF) is_temp_sensitive->use_cosolvent Yes heat_solution->success consider_alt_solvent Consider a more polar solvent (e.g., switch from THF to DMF). use_cosolvent->consider_alt_solvent consider_alt_solvent->success

Caption: Decision Tree for Troubleshooting Poor Solubility.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 5-Bromo-2,3-difluorophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of halogenated aromatic compounds is paramount. 5-Bromo-2,3-difluorophenol serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as an indispensable tool for the unambiguous characterization of such molecules. The presence of fluorine atoms introduces complex spin-spin couplings and significant chemical shift dispersions, providing a wealth of structural information.

This guide provides a comparative analysis of the ¹H and ¹⁹F NMR spectral data for this compound and its derivatives. Due to the limited availability of directly published spectral data for this compound, this guide presents experimental data for the closely related analogue, 1-Bromo-2,3-difluorobenzene, and provides predicted data for the target compound and its methyl ether derivative based on established substituent chemical shift (SCS) effects. This comparative approach allows for a robust understanding of the spectral characteristics of this class of compounds.

Comparative NMR Data Analysis

The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei. In aromatic systems, substituents exert significant influence, which can be predicted and analyzed. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance, which typically causes an upfield shift (to lower ppm values) for the ortho and para protons.[1][2] Conversely, the high electronegativity of fluorine and bromine atoms leads to deshielding effects.[3]

Data for Reference and Predicted Compounds

The following tables summarize the experimental NMR data for 1-Bromo-2,3-difluorobenzene and the predicted data for this compound and 5-Bromo-2,3-difluoroanisole. The predictions are derived by applying known substituent effects of -OH and -OCH₃ groups to the experimental values of the reference compound.

Table 1: Experimental NMR Data for 1-Bromo-2,3-difluorobenzene

NucleusAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹HH-4~7.10m-
H-5~7.23m-
H-6~7.40m-
¹⁹FF-2-130.9m-
F-3-134.8m-
Data sourced from CDCl₃ solution.[4]

Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Key Couplings (J, Hz)
¹HH-46.8 - 7.0dd³J(H-H), ⁴J(H-F)
H-67.1 - 7.3dd³J(H-H), ³J(H-F)
OH5.0 - 6.0br s-
¹⁹FF-2-135 to -145m³J(F-F), ³J(F-H), ⁴J(F-H)
F-3-140 to -150m³J(F-F), ⁴J(F-H)
Predicted values are based on applying -OH substituent effects to the data for 1-Bromo-2,3-difluorobenzene.

Table 3: Predicted ¹H and ¹⁹F NMR Data for 5-Bromo-2,3-difluoroanisole (Methyl Ether Derivative)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Key Couplings (J, Hz)
¹HH-46.8 - 7.0dd³J(H-H), ⁴J(H-F)
H-67.1 - 7.3dd³J(H-H), ³J(H-F)
OCH₃~3.9s-
¹⁹FF-2-134 to -144m³J(F-F), ³J(F-H), ⁴J(F-H)
F-3-139 to -149m³J(F-F), ⁴J(F-H)
Predicted values are based on applying -OCH₃ substituent effects to the data for 1-Bromo-2,3-difluorobenzene.

Experimental Workflow and Protocols

The acquisition of high-quality NMR data is crucial for accurate structural analysis. The general workflow involves sample preparation, instrument setup, data acquisition, and processing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹⁹F) Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Peak Picking, Integration, and Coupling Analysis Reference->Analyze Assign Assign Signals Analyze->Assign

General workflow for NMR analysis.
Detailed Experimental Protocol

1. Sample Preparation:

  • Weigh approximately 10-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹⁹F NMR, into a clean, dry vial.[5]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[5][6] The choice of solvent depends on the sample's solubility.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[5]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • For ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.[7]

  • For ¹⁹F NMR: Acquire a 1D fluorine spectrum. Due to the wide chemical shift range of ¹⁹F, a larger spectral width (e.g., 200-300 ppm) is necessary.[3][8] It is often beneficial to acquire both ¹H-coupled and ¹H-decoupled spectra to simplify multiplets and aid in assignment.

  • An internal reference standard such as trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used for precise chemical shift calibration in ¹⁹F NMR, though referencing to an external standard is also common.[9]

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the chemical shift axis. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used. For ¹⁹F NMR, an appropriate fluorine-containing standard is used.

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values in Hz) to elucidate the connectivity of the atoms.

Alternative Analytical Approaches

While ¹H and ¹⁹F NMR are primary techniques, other methods can provide complementary information:

  • ¹³C NMR: Provides information on the carbon skeleton. ¹³C-¹⁹F couplings can be very informative for structure confirmation.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can establish ¹H-¹H coupling networks, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range H-C correlations. For fluorinated compounds, 2D experiments like ¹⁹F-¹H HETCOR are particularly powerful for assigning couplings.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the -OH stretch of the phenol.

By combining these techniques, researchers can achieve a comprehensive and unambiguous structural characterization of this compound and its derivatives, which is essential for advancing research and development in the pharmaceutical and agrochemical industries.

References

Comparative Analysis of Mass Spectrometry Techniques for Reaction Product Profiling of 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromo-2,3-difluorophenol derivates.

In the realm of drug discovery and material science, this compound is a valuable starting reagent, utilized in a variety of coupling and substitution reactions to generate novel molecules with enhanced biological activity or specific material properties.[1] Accurate and efficient analysis of the resulting reaction mixtures is paramount for reaction monitoring, yield optimization, and purification. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the characterization of this compound reaction products.

Introduction to Analytical Challenges

This compound can undergo various transformations, such as Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, or etherification at the hydroxyl group.[2][3] The resulting product mixture may contain the starting material, the desired product, by-products, and residual catalysts. The choice of analytical technique depends on the volatility, thermal stability, and polarity of these compounds. Halogenated phenols, in particular, can be challenging to analyze due to their potential for peak tailing in gas chromatography if not derivatized.[4][5]

Comparison of Primary Analytical Techniques: GC-MS vs. LC-MS

Both GC-MS and LC-MS are staple techniques in synthetic chemistry labs for their ability to separate complex mixtures and provide structural information. However, their applicability to the analysis of this compound reaction products differs significantly.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like phenols.[4]Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Derivatization Often required for phenols to improve volatility and peak shape (e.g., acetylation, silylation).[4][6]Generally not required, simplifying sample preparation.
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).[4][6]High sensitivity, particularly with tandem mass spectrometry (MS/MS).[7][8]
Resolution High-resolution capillary columns provide excellent separation of isomers and closely related compounds.[5]Excellent separation capabilities, especially with ultra-high-performance liquid chromatography (UHPLC).
Typical Use Case Ideal for monitoring reactions where products are volatile, such as after a Suzuki coupling to produce a non-polar biaryl.[9]Versatile for a broader range of reactions, including those with polar or high molecular weight products.[7][10]
Experimental Protocols

Below are generalized protocols for the analysis of a hypothetical Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid.

  • Sample Preparation (Derivatization):

    • Take a 100 µL aliquot of the crude reaction mixture.

    • Add 200 µL of pyridine and 100 µL of acetic anhydride for acetylation of the phenolic hydroxyl group.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, quench the reaction with 1 mL of water and extract with 1 mL of ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with ethyl acetate.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Data Analysis: Identify peaks based on retention time and comparison of mass spectra with a reference library.

  • Sample Preparation:

    • Take a 10 µL aliquot of the crude reaction mixture.

    • Dilute with 990 µL of a 50:50 mixture of acetonitrile and water.

    • Vortex and filter through a 0.22 µm syringe filter if particulates are present.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Data Acquisition: Full scan mode (m/z 100-600) and potentially tandem MS (MS/MS) for structural confirmation.

Hypothetical Data Presentation

The following tables present hypothetical data for the Suzuki-Miyaura reaction between this compound and phenylboronic acid to form 2,3-difluoro-[1,1'-biphenyl]-5-ol.

Table 1: Hypothetical GC-MS Data (after acetylation)

CompoundRetention Time (min)Key m/z FragmentsStatus
5-Bromo-2,3-difluorophenyl acetate8.5252, 254, 210, 212Starting Material
2,3-Difluoro-[1,1'-biphenyl]-5-yl acetate10.2246, 204, 185Product
Biphenyl6.8154, 77By-product

Table 2: Hypothetical LC-MS Data (ESI Negative Mode)

CompoundRetention Time (min)[M-H]⁻ (m/z)Status
This compound3.1209, 211Starting Material
2,3-Difluoro-[1,1'-biphenyl]-5-ol4.5205Product
Phenylboronic acid1.2121Unreacted Reagent

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and experimental workflow for the mass spectrometry analysis of this compound reaction products.

Analytical_Method_Selection cluster_start Starting Point cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_outcome Outcome start Reaction Mixture of This compound properties Assess Volatility & Thermal Stability of Products start->properties gcms GC-MS Analysis (with derivatization) properties->gcms Volatile & Thermally Stable lcms LC-MS Analysis (direct injection) properties->lcms Non-Volatile or Thermally Labile result Product Identification & Quantification gcms->result lcms->result

Caption: Logical flow for selecting an appropriate mass spectrometry method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aliquot of Reaction Mixture prep_gc Derivatization (e.g., Acetylation) sample->prep_gc prep_lc Dilution sample->prep_lc gcms_run GC-MS Injection & Data Acquisition prep_gc->gcms_run lcms_run LC-MS Injection & Data Acquisition prep_lc->lcms_run process Chromatogram Integration & Mass Spectra Analysis gcms_run->process lcms_run->process report Final Report process->report

Caption: General experimental workflow for MS analysis of reaction products.

Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound reaction products is primarily dictated by the physicochemical properties of the synthesized molecules. GC-MS offers excellent separation for volatile compounds but may require a derivatization step for polar phenols. LC-MS provides greater versatility for a wider range of analytes, including those that are non-volatile or thermally unstable, with simpler sample preparation. For comprehensive characterization, especially during methods development, employing both techniques can provide complementary information and a more complete profile of the reaction mixture.

References

Comparing reactivity of 5-Bromo-2,3-difluorophenol with other brominated phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 5-Bromo-2,3-difluorophenol against other common brominated phenols. The presence of two electron-withdrawing fluorine atoms in addition to the bromine atom and the hydroxyl group imparts unique electronic properties to this compound, influencing its behavior in key organic reactions. This document synthesizes available data on related compounds to project the reactivity of this compound in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a framework for experimental design.

Acidity and Nucleophilicity: A Comparative Perspective

The acidity of a phenol, indicated by its pKa value, is a crucial determinant of its nucleophilicity in reactions where the phenoxide is the active species. The presence of electron-withdrawing groups, such as halogens, generally increases the acidity (lowers the pKa) of a phenol by stabilizing the resulting phenoxide anion through an inductive effect.

Table 1: Experimental pKa Values of Selected Halogenated Phenols [1]

Compound NameHalogen(s)Isomer PositionpKa Value
2-FluorophenolFluorineortho8.7
3-FluorophenolFluorinemeta9.3
4-FluorophenolFluorinepara9.9
2-ChlorophenolChlorineortho8.52
3-ChlorophenolChlorinemeta9.12
4-ChlorophenolChlorinepara9.41
2-BromophenolBromineortho8.42
3-BromophenolBrominemeta9.11
4-BromophenolBrominepara9.34

Data sourced from studies conducted in water at or near 25°C.[1]

Based on these trends, the presence of two fluorine atoms in this compound would likely result in a pKa value lower than that of the monobromophenols, making it a stronger acid. This increased acidity implies that its conjugate base, the phenoxide, is more stable and less basic, which can influence its efficacy as a nucleophile in certain reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl bromide in these reactions is influenced by the electronic environment of the aromatic ring.

Suzuki-Miyaura Coupling

The electron-withdrawing nature of the two fluorine atoms in this compound is anticipated to enhance its reactivity as an electrophile in Suzuki-Miyaura coupling compared to simple bromophenols. This is because the electron deficiency at the carbon bearing the bromine atom facilitates the initial oxidative addition step in the catalytic cycle.

While direct comparative data for this compound is scarce, a study on bromophenol isomers demonstrates that the position of the hydroxyl group affects reactivity.[2] We can extrapolate that the electronic activation by the fluorine atoms in this compound would likely lead to high yields, potentially under milder conditions than those required for less activated bromophenols.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromophenol Isomers with Phenylboronic Acid [2]

Bromophenol IsomerProductCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-Bromophenol2-PhenylphenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~95
3-Bromophenol3-PhenylphenolPd(dppf)Cl₂K₂CO₃DME80~92
4-Bromophenol4-PhenylphenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~98

Note: The data presented is compiled from various studies with similar reaction components and is intended for indirect comparison.[2]

This protocol provides a general procedure that can be adapted for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Purge the vessel with an inert gas (e.g., Argon).

  • Add toluene and water (typically in a 10:1 ratio).

  • Stir the mixture vigorously at a temperature ranging from 80-110 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)(OR')L2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the electron-deficient nature of the aromatic ring in this compound should facilitate the oxidative addition step of the Buchwald-Hartwig amination.[3][4] This suggests that it would be a highly suitable substrate for C-N bond formation reactions.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl Halide TypeAmineCatalyst / LigandBaseSolventTemp (°C)
Electron-deficient Aryl BromidePrimary/SecondaryPd₂(dba)₃ / XantPhosCs₂CO₃Toluene or Dioxane80-110
Electron-neutral Aryl BromidePrimary/SecondaryPd(OAc)₂ / BINAPNaOtBuToluene80-100

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XantPhos (0.04 equiv.)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and XantPhos to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with stirring at a temperature between 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(NR'R'')]L+X- [Ar-Pd(II)(NR'R'')]L+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR'R'')]L+X- Amine Coordination [(Ar)LPd(μ-X)]2 [(Ar)LPd(μ-X)]2 [Ar-Pd(II)(NHR'R'')]L+X- [Ar-Pd(II)(NHR'R'')]L+X- Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' [Ar-Pd(II)(NR'R'')]L+X-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)(NHR'R'')]L+X-

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally undergo nucleophilic substitution only when strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group.[5] this compound possesses two such activating groups (fluorine atoms) ortho and meta to the bromine leaving group. While the meta-fluorine provides some inductive withdrawal, the ortho-fluorine is well-positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, thereby facilitating the reaction.

Therefore, this compound is expected to be significantly more reactive towards nucleophilic aromatic substitution at the bromine-bearing carbon than monobromophenols.

This protocol describes a general method for SNAr reactions on an activated aryl halide like this compound.

Materials:

  • This compound (1.0 equiv.)

  • Nucleophile (e.g., sodium methoxide, morpholine) (1.5 equiv.)

  • A polar aprotic solvent (e.g., DMSO, DMF)

  • If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ may be needed (2.0 equiv.).

Procedure:

  • Dissolve this compound in the polar aprotic solvent in a reaction flask.

  • Add the nucleophile (and base, if required).

  • Heat the reaction mixture. The required temperature can range from room temperature to over 100 °C depending on the nucleophile's strength.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

SNAr_Mechanism cluster_workflow Experimental Workflow start Combine Reactants (Aryl Halide, Nucleophile, Solvent) heat Heat Reaction Mixture start->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Generalized experimental workflow for an SNAr reaction.

Conclusion

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its reactivity compared to other brominated phenols. It is expected to be more acidic and a more reactive electrophile in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, it is primed for nucleophilic aromatic substitution. These enhanced reactivity characteristics make this compound a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. The provided protocols offer a starting point for the development of specific synthetic methodologies.

References

A Comparative Guide to Purity Assessment of 5-Bromo-2,3-difluorophenol: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 5-Bromo-2,3-difluorophenol is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this key intermediate.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for phenolic compounds.[1][2][3][4] In contrast, Gas Chromatography (GC) is an excellent choice for volatile and thermally stable compounds, offering high speed and sensitivity.[1][2][4] The choice between these methods depends on the specific analytical requirements, including the nature of impurities, required sensitivity, and laboratory resources.

Performance Comparison: HPLC vs. GC

The following table summarizes the key performance characteristics of a typical reversed-phase HPLC method compared to a GC method for the analysis of this compound. The data presented is illustrative and based on typical performance for similar halogenated phenolic compounds.

ParameterHPLC MethodGC MethodRationale
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is ideal for soluble compounds, while GC requires volatile analytes.[2][3]
Typical Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)These stationary phases are standard choices for the separation of phenolic compounds.[5]
Mobile/Carrier Gas Acetonitrile/Water GradientHelium or NitrogenHPLC uses a liquid mobile phase to carry the sample through the column, while GC uses an inert gas.[2]
Detection UV-Vis (254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV detection is common for aromatic compounds in HPLC. FID is a universal detector for organic compounds in GC, while MS provides structural information.[3][5]
Analysis Time 15-30 minutes5-15 minutesGC analyses are often faster due to the higher volatility of the analytes and the nature of the gaseous mobile phase.[1][2]
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile)Dissolution in a volatile solvent; may require derivatization for less volatile impurities.HPLC often requires minimal sample preparation, whereas GC may necessitate derivatization to improve volatility and thermal stability.[6]
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL (with FID)GC can offer higher sensitivity for volatile compounds.[1]
Resolution Excellent for a wide range of polar and non-polar impurities.Excellent for volatile impurities and isomers.[1]Both techniques can provide high resolution, but their strengths lie in separating different types of compounds.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and less expensive carrier gases.[1][2]HPLC systems and high-purity solvents contribute to higher operational costs.[1]

Experimental Protocols

Below are detailed experimental protocols for both an HPLC and a GC method suitable for the purity assessment of this compound.

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.

GC Method Protocol

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Method Development Workflow

The development of a robust analytical method follows a logical progression of steps to ensure accuracy, precision, and reliability. The following diagram illustrates a typical workflow for HPLC method development.

HPLC_Method_Development A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase) A->B Establish Goals C Initial Chromatographic Run & Peak Identification B->C First Injection G Does it meet requirements? C->G D Optimize Separation (Gradient, Flow Rate, Temp.) D->C Re-evaluate E Method Validation (Linearity, Precision, Accuracy) F Routine Analysis & Quality Control E->F Implement Method G->D No G->E Yes

Caption: A flowchart illustrating the key stages of HPLC method development.

Both HPLC and GC are powerful analytical techniques for the purity assessment of this compound. HPLC is a robust and versatile method, particularly well-suited for analyzing the compound and a wide range of potential non-volatile impurities without the need for derivatization.[6] GC, on the other hand, offers faster analysis times and potentially higher sensitivity for volatile impurities.[1][2] The ultimate choice of method will depend on the specific impurities of interest, the required level of sensitivity, and the available instrumentation. For comprehensive purity profiling, employing both techniques can provide a more complete picture of the sample's composition.

References

X-ray crystallography of 5-Bromo-2,3-difluorophenol containing molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental. X-ray crystallography provides definitive insights into the spatial arrangement of atoms within a crystalline solid, which is crucial for structure-based drug design, materials science, and understanding intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of molecules containing a 5-bromo-2,3-difluorophenol fragment and related halogenated phenols.

Due to the limited availability of public crystallographic data for this compound itself, this guide examines the crystal structure of a complex molecule containing a brominated and fluorinated phenyl ring: 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran . For comparative purposes, the crystallographic data of 4-bromophenol and 2,6-difluorophenol are presented to elucidate the distinct and combined effects of bromine and fluorine substitution on the crystal packing and molecular geometry of phenolic compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the selected molecules, providing a basis for objective comparison.

Parameter5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran4-Bromophenol[1]2,6-Difluorophenol
Chemical Formula C₁₆H₁₂BrFO₂SC₆H₅BrOC₆H₄F₂O
Molecular Weight 367.23 g/mol 173.01 g/mol 130.09 g/mol
Crystal System TriclinicOrthorhombic[1]Orthorhombic
Space Group P-1P2₁2₁2₁[1]P2₁2₁2₁
a (Å) 7.6696(1)4.171(2)[1]4.9287(5)
b (Å) 8.6308(1)10.334(5)[1]10.1752(8)
c (Å) 12.3225(2)14.502(7)[1]10.9156(10)
α (°) 96.084(1)90[1]90
β (°) 91.510(1)90[1]90
γ (°) 113.609(1)90[1]90
Volume (ų) 741.08(2)625.3(5)[1]547.42(9)
Z 24[1]4
**Density (calc) (g/cm³) **1.6461.838[1]1.577
Temperature (K) 173Not Specified200

Experimental Protocols

The following section outlines a typical experimental protocol for single-crystal X-ray diffraction analysis of small organic molecules like the ones compared in this guide.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing single crystals of organic compounds is slow evaporation.

  • Procedure: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., chloroform, ethanol, or ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, single crystals of sufficient size and quality for X-ray diffraction may form.

Data Collection
  • Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • X-ray Source: A monochromatic X-ray beam, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is directed at the crystal.

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100-200 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors.

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Purification Compound Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Exposure X-ray Diffraction Mounting->Xray_Exposure Data_Processing Data Processing Xray_Exposure->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow of a single-crystal X-ray crystallography experiment.

References

A Comparative Guide to Catalysts for 5-Bromo-2,3-difluorophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. 5-Bromo-2,3-difluorophenol serves as a valuable building block in this endeavor, providing a versatile scaffold for the synthesis of complex pharmaceutical and agrochemical agents.[1] The presence of the bromine atom allows for a variety of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

This guide offers a comparative overview of catalytic systems applicable to the coupling reactions of this compound. While direct comparative studies on this specific substrate are limited in publicly available literature, this document draws upon extensive data from structurally analogous aryl bromides to provide a reliable framework for catalyst selection and reaction optimization. The primary focus will be on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in contemporary organic synthesis.

Catalyst Performance Comparison

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the cross-coupling of aryl bromides like this compound. Palladium-based catalysts are the most frequently employed, often in conjunction with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[2] The following table summarizes various palladium-based catalyst systems that have shown high efficacy in the coupling of structurally similar aryl bromides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides.[3]
Pd₂(dba)₃cataCXium PICyCs₂CO₃Dioxane8018~95High regioselectivity in related systems.[4]
PdCl₂(dppf)K₂CO₃DME802>90Effective for heteroaryl couplings.[5]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95>15A classic, reliable catalyst system.[6]
Pd(OAc)₂PPh₃K₂CO₃DMF70-1103-48Used for fluorinated biphenyl synthesis.[7]

The Buchwald-Hartwig amination enables the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[8] This reaction is invaluable for the synthesis of anilines and their derivatives.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂XPhosNaOt-BuToluene100-11012-24>90Highly efficient for a broad range of amines.[2]
Pd₂(dba)₃BINAPNaOt-BuToluene80-1006-24Good for primary amines.[9]
[(CyPF-tBu)PdCl₂]-K₃PO₄t-BuOH80-10018-24Air-stable, one-component precatalyst.[10]
RuPhos Pd G3-LHMDSTolueneRT-1002-24Effective for hindered primary amines.
BrettPhos Pd G3-K₂CO₃Dioxane80-12012-24Excellent for a wide array of amines.[9]

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[11] It is a reliable method for the synthesis of aryl alkynes.

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF/DMF | RT-60 | 2-12 | The classic Sonogashira conditions. | | Pd(OAc)₂ | SPhos | - | Cs₂CO₃ | Acetonitrile | 80 | 12-24 | Copper-free conditions. | | FibreCat® 1001 | PPh₃ on Polyethylene | CuI | NaOH | Methanol | 100 | Continuous Flow | >90 | Heterogeneous catalyst for flow chemistry.[11] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results.[2] The following are generalized protocols that can serve as a starting point for the coupling reactions of this compound. Optimization will likely be necessary for this specific substrate.

  • Reaction Setup: In a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[12]

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[12]

  • Reaction: Stir the reaction mixture vigorously at 100 °C for 12 hours.[3]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).[2]

  • Reagent Addition: Seal the tube with a septum, then evacuate and backfill with argon. Add anhydrous toluene or dioxane (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) via syringe.[2]

  • Reaction: Stir the mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[2]

Reaction Mechanisms and Workflows

To better understand the experimental processes and the underlying reaction mechanisms, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(X) (Oxidative Addition) pd0->complex1 Ar-X complex2 Ar-Pd(II)L₂(OR') (Ligand Exchange) complex1->complex2 Base complex3 Ar-Pd(II)L₂(Ar') (Transmetalation) complex2->complex3 Ar'-B(OR)₂ complex3->pd0 product Ar-Ar' (Reductive Elimination) complex3->product center arx Ar-X boronic Ar'-B(OR)₂ base Base (e.g., K₃PO₄) Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition) pd0->oa_complex Ar-X amine_complex [Ar-Pd(II)L₂(NHR'R'')]⁺X⁻ (Amine Coordination) oa_complex->amine_complex HNR'R'' amido_complex Ar-Pd(II)L₂(NR'R'') (Deprotonation) amine_complex->amido_complex Base amido_complex->pd0 product Ar-NR'R'' (Reductive Elimination) amido_complex->product arx Ar-X amine HNR'R'' base Base Experimental_Workflow setup Reaction Setup (Substrate, Reagents, Catalyst) reaction Reaction (Heating, Stirring under Inert Gas) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Isomeric Effects on the Reactivity of Bromodifluorophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient synthetic planning and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of two key bromodifluorophenol isomers: 2-bromo-4,6-difluorophenol and 4-bromo-2,6-difluorophenol. By examining their behavior in common catalytic cross-coupling and nucleophilic substitution reactions, this document aims to elucidate the impact of substituent positioning on chemical reactivity, supported by available experimental data and detailed protocols.

The strategic placement of bromine and fluorine atoms, alongside a hydroxyl group, on a phenolic ring imparts unique electronic and steric characteristics to bromodifluorophenol isomers. These features make them valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular architecture is crucial for biological activity.[1][2] This guide will delve into the reactivity differences between 2-bromo-4,6-difluorophenol and 4-bromo-2,6-difluorophenol, focusing on two high-impact reaction classes: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNA r).

Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric environment of the reaction center. In bromodifluorophenols, the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing fluorine (-F) and bromine (-Br) atoms dictates the electron density of the aromatic ring and the susceptibility of the carbon-bromine bond to cleavage.

Electronic Effects: The hydroxyl group is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. Conversely, fluorine and bromine are electronegative and withdraw electron density through induction. However, they can also donate electron density via resonance, albeit to a lesser extent than the hydroxyl group. The net effect of these substituents determines the overall electron density of the aromatic ring and influences the rate of reactions sensitive to these electronic changes, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Steric Effects: The spatial arrangement of the substituents around the reactive C-Br bond can significantly impact reactivity. Bulky groups in the ortho position can hinder the approach of a catalyst or a nucleophile, thereby slowing down the reaction rate. In the context of the isomers , the presence of fluorine atoms ortho to the bromine atom will play a crucial role in modulating reactivity.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds. The key step in the catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is sensitive to both the electronic properties of the aryl halide and steric hindrance around the C-Br bond.

While direct comparative studies are limited, analysis of individual synthetic reports allows for a qualitative assessment of reactivity.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4,6-difluorophenol Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-100Not SpecifiedHigh (Qualitative)
4-Bromo-2,6-difluorophenol Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Moderate to Good

Note: The data presented is a compilation from various sources and may not represent a direct, side-by-side comparison under identical conditions.

Observations suggest that both isomers are viable substrates for Suzuki-Miyaura coupling. However, the steric hindrance from the two ortho-fluorine atoms in 4-bromo-2,6-difluorophenol might necessitate slightly milder conditions or longer reaction times to achieve comparable yields to the 2-bromo isomer, where only one fluorine atom is in an ortho position to the bromine.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a key transformation for introducing heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the electronic activation of the ring by electron-withdrawing groups.[3]

In the case of bromodifluorophenols, the fluorine atoms act as activating groups for SNA r. The position of these activating groups relative to the bromine leaving group is critical.

IsomerNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4,6-difluorophenol MorpholineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPotentially Reactive
4-Bromo-2,6-difluorophenol MorpholineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPotentially Reactive

Theoretically, 4-bromo-2,6-difluorophenol, with two fluorine atoms ortho to the bromine, would be expected to be more reactive towards nucleophilic attack than 2-bromo-4,6-difluorophenol, where one fluorine is ortho and the other is para. The strong electron-withdrawing inductive effect of the two ortho-fluorines in the 4-bromo isomer significantly lowers the electron density at the carbon bearing the bromine, making it more susceptible to nucleophilic attack.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Bromodifluorophenol isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the bromodifluorophenol isomer, arylboronic acid, and base.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5]

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • Bromodifluorophenol isomer (1.0 eq)

  • Amine nucleophile (e.g., morpholine, 1.2-2.0 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq, if necessary)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a reaction vessel, add the bromodifluorophenol isomer and the solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes discussed, the following diagrams outline the catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Reactants: Bromodifluorophenol, Coupling Partner, Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Catalyst under Inert Atmosphere Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

A typical experimental workflow for cross-coupling reactions.

Conclusion

The isomeric positioning of substituents on the bromodifluorophenol scaffold exerts a tangible influence on chemical reactivity. While both 2-bromo-4,6-difluorophenol and 4-bromo-2,6-difluorophenol are versatile building blocks, their reactivity profiles differ due to a combination of steric and electronic factors. The 4-bromo isomer, with two ortho-fluorine atoms, is anticipated to be more susceptible to nucleophilic aromatic substitution, whereas the 2-bromo isomer may exhibit slightly higher reactivity in sterically demanding cross-coupling reactions. A thorough understanding of these isomeric effects is crucial for the strategic design and successful execution of synthetic routes in medicinal chemistry and materials science. Further quantitative studies directly comparing these isomers under identical conditions would be invaluable for a more precise prediction of their reactivity.

References

A Comparative Guide to the Synthesis of 5-Bromo-2,3-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 5-Bromo-2,3-difluorophenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring two fluorine atoms and a bromine atom on the phenolic ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and materials science. The following sections detail the experimental protocols for two distinct synthetic strategies, present a quantitative comparison of their performance, and offer visual representations of the synthetic workflows.

Route A: Regioselective Bromination of 2,3-difluorophenol

This approach involves the direct bromination of commercially available 2,3-difluorophenol. The key to this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution to favor the introduction of the bromine atom at the C-5 position, which is para to the hydroxyl group and meta to the two fluorine atoms. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating groups but also ortho-, para-directors. The interplay of these electronic effects dictates the position of bromination.

Experimental Protocol:

A general procedure for the regioselective bromination of a phenol involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.

  • Reaction Setup: To a solution of 2,3-difluorophenol (1.0 equivalent) in a solvent such as acetonitrile or dichloromethane, N-Bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound isomer.

Route B: Synthesis from 1-bromo-2,3-difluorobenzene via Grignard Reaction and Oxidation

This multi-step route begins with 1-bromo-2,3-difluorobenzene and proceeds through a Grignard reagent intermediate, which is then converted to the corresponding boronic acid and subsequently oxidized to the phenol. This strategy offers an alternative approach where the final hydroxylation step determines the product.

Experimental Protocol:

This synthetic pathway can be broken down into three key steps:

  • Formation of the Grignard Reagent: 1-bromo-2,3-difluorobenzene (1.0 equivalent) is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,3-difluorophenyl)magnesium bromide.

  • Boronation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature (-78 °C) to form the corresponding boronate ester. Acidic workup hydrolyzes the ester to yield 2,3-difluorophenylboronic acid.

  • Oxidation: The isolated 2,3-difluorophenylboronic acid is then oxidized to 2,3-difluorophenol using an oxidizing agent like hydrogen peroxide in the presence of a base. This intermediate can then be brominated as described in Route A to yield the final product. A more direct approach from a dibrominated precursor would involve selective metal-halogen exchange followed by reaction with an oxygen electrophile. For instance, reacting 1,5-dibromo-2,3-difluorobenzene with n-butyllithium at low temperature could selectively form a monolithiated species at the 1-position, which can then be quenched with an appropriate electrophile to introduce the hydroxyl group.

Performance Comparison

ParameterRoute A: Regioselective BrominationRoute B: From 1-bromo-2,3-difluorobenzene
Starting Material 2,3-difluorophenol1-bromo-2,3-difluorobenzene
Number of Steps 13 (or more, depending on the exact strategy)
Key Reagents N-BromosuccinimideMagnesium, Trialkyl borate, Hydrogen peroxide
Typical Yield Moderate to High (dependent on regioselectivity)Generally high for each step
Purity of Crude Product May contain isomeric byproductsGenerally high
Purification Method Column ChromatographyColumn Chromatography, Recrystallization
Scalability Potentially challenging due to isomer separationMore straightforward for large-scale synthesis
Safety Considerations NBS is a hazardous substance.Grignard reagents are highly reactive and moisture-sensitive. Hydrogen peroxide is a strong oxidizer.

Experimental Workflows

Route_A start 2,3-Difluorophenol product This compound start->product Bromination reagent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile)

Caption: Synthetic workflow for Route A: Regioselective Bromination.

Route_B start 1-Bromo-2,3-difluorobenzene grignard (2,3-Difluorophenyl)magnesium bromide start->grignard Mg, THF boronic_acid 2,3-Difluorophenylboronic acid grignard->boronic_acid 1. B(OR)3 2. H3O+ phenol 2,3-Difluorophenol boronic_acid->phenol H2O2, NaOH product This compound phenol->product NBS

Caption: Synthetic workflow for Route B via a Grignard reaction.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route A is more direct, consisting of a single step from a readily available starting material. However, achieving high regioselectivity to obtain the desired 5-bromo isomer can be challenging and may require careful optimization of reaction conditions to minimize the formation of other isomers.

Route B, while involving multiple steps, may offer better overall control and potentially higher purity of the final product, as the functional groups are introduced in a more controlled sequence. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the purification capabilities of the laboratory. For large-scale production where purity is paramount, the multi-step approach of Route B might be more advantageous. For smaller-scale research and development, the more direct approach of Route A could be a more efficient option, provided that the regioselectivity can be adequately controlled.

A Comparative Benchmark: 5-Bromo-2,3-difluorophenol Versus Alternative Building Blocks in Key Cross-Coupling and Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. This guide provides a comprehensive performance comparison of 5-Bromo-2,3-difluorophenol against a curated selection of alternative brominated and fluorinated phenolic building blocks. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform strategic decisions in the synthesis of complex molecules.

This comparison focuses on three indispensable synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Williamson ether synthesis. While direct, head-to-head comparative experimental data under identical conditions is sparse in the public domain, this guide compiles and analyzes available data for structurally analogous compounds to provide a reliable framework for predicting reactivity and optimizing reaction conditions.

Performance Comparison of Phenolic Building Blocks

The following tables summarize representative experimental data for key reactions. It is important to note that direct comparisons should be made with caution as reaction conditions are not always identical across different studies. The data is intended to highlight general trends in reactivity and yield.

Table 1: Suzuki-Miyaura Coupling of Bromophenol Derivatives with Phenylboronic Acid
EntryBromophenol Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85 (Estimated)[1]
22-Bromo-4-fluorophenolPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495[2]
34-BromophenolPd/CK₂CO₃Water150 (Microwave)0.17>90[3]
44-Bromo-3-iodophenol (selective at Br)Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012(Selective for I)[4]

Analysis: The reactivity in Suzuki-Miyaura coupling is influenced by the electronic properties of the bromophenol. Electron-withdrawing fluorine atoms, as in this compound, can enhance the electrophilicity of the carbon-bromine bond, potentially facilitating oxidative addition. However, steric hindrance from the ortho-fluorine may play a role. The high yield obtained with 2-Bromo-4-fluorophenol using a modern catalyst system with a bulky, electron-rich phosphine ligand (SPhos) highlights the importance of catalyst selection.[2]

Table 2: Buchwald-Hartwig Amination of Bromophenol Derivatives with Morpholine
EntryBromophenol Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd₂(dba)₃ / BINAPNaOtBuToluene804~60-80 (Estimated)[5]
22-Bromo-6-methylpyridine (analogous)Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[5]
32-(Aryl/heteroaryl)-6-bromoquinolines(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)60-88[6]

Analysis: The Buchwald-Hartwig amination is sensitive to ligand choice and the steric and electronic nature of the substrates.[7][8] For electron-deficient aryl halides like this compound, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[7] The provided data for analogous brominated heterocycles suggests that moderate to good yields are achievable.[5][6]

Table 3: Williamson Ether Synthesis of Bromophenol Derivatives with Benzyl Bromide

| Entry | Bromophenol Building Block | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | this compound | K₂CO₃ | DMF | 80 | 4-12 | ~90 (Estimated) |[9] | | 2 | General Phenols | K₂CO₃ or NaHCO₃ | Solvent-free | RT - low temp | Rapid | Excellent |[10] | | 3 | General Phenols | NaH, KH, LHMDS, or LDA | DMSO, DMF | (Not specified) | (Not specified) | 50-95 |[9][11] |

Analysis: The Williamson ether synthesis is a robust reaction for phenols. The acidity of the phenolic proton is a key factor; the electron-withdrawing fluorine atoms in this compound increase its acidity, facilitating deprotonation with weaker bases like K₂CO₃.[9] The reaction generally proceeds in high yields, with solvent-free methods also showing high efficiency.[10]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromophenol, Arylboronic Acid, Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Pd Catalyst C->D E Heat to Reaction Temp D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Under the inert atmosphere, add the palladium catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromophenol, Amine, Base B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Add Pd Pre-catalyst & Ligand C->D E Heat to Reaction Temp D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)[5]

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Williamson Ether Synthesis Protocol

Williamson_Ether_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Solvent B Add Base A->B C Stir to form Phenoxide B->C D Add Alkyl Halide C->D E Heat to Reaction Temp D->E F Monitor Progress (TLC) E->F G Cool to RT F->G H Pour into Water G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Caption: Generalized workflow for a Williamson ether synthesis.

Materials:

  • This compound (1.0 mmol)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)[9]

  • Anhydrous solvent (e.g., DMF, 10 mL)

Procedure:

  • To a dry round-bottom flask, add this compound and the anhydrous solvent.

  • Add the base to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add the alkyl halide to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of these building blocks in the synthesis of more complex molecules, such as kinase inhibitors, which are crucial in drug discovery.

Signaling_Pathway cluster_building_blocks Phenolic Building Blocks cluster_reactions Key Synthetic Transformations cluster_intermediates Functionalized Intermediates cluster_application Application in Drug Discovery B1 This compound R1 Suzuki-Miyaura (C-C Coupling) B1->R1 R2 Buchwald-Hartwig (C-N Coupling) B1->R2 R3 Williamson Ether (C-O Coupling) B1->R3 B2 Alternative Phenols B2->R1 B2->R2 B2->R3 I1 Biaryl Phenols R1->I1 I2 Arylamino Phenols R2->I2 I3 Aryloxy Ethers R3->I3 A1 Kinase Inhibitor Scaffolds I1->A1 I2->A1 I3->A1

Caption: Synthetic utility of phenolic building blocks in drug discovery.

Conclusion

This compound is a versatile building block for the synthesis of complex organic molecules. Its reactivity in key synthetic transformations is influenced by the electronic and steric effects of its fluorine substituents. While it demonstrates good performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, the optimal choice of building block will depend on the specific synthetic target and desired molecular properties. The selection of modern, highly active catalyst systems is crucial for maximizing yields and reaction efficiency, particularly for more challenging cross-coupling reactions. This guide provides a foundational dataset and standardized protocols to aid researchers in the strategic application of this compound and its alternatives in their synthetic endeavors.

References

DFT Studies on the Reaction Mechanism of 5-Bromo-2,3-difluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Bromo-2,3-difluorophenol is a halogenated aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its reaction mechanisms is crucial for optimizing synthetic routes and predicting potential degradation pathways. To date, specific experimental or theoretical studies on the reaction mechanisms of this compound are not extensively available in the public domain. This guide, therefore, presents a comparative overview of hypothetical DFT (Density Functional Theory) studies on a plausible reaction mechanism: hydroxyl radical-initiated oxidation. This reaction is a common pathway for the degradation of halogenated phenols in the environment.[2][3]

This document serves as a template for researchers and drug development professionals, illustrating how computational data can be presented and compared to evaluate reaction pathways. The methodologies and data presented are based on established computational chemistry practices for similar phenolic compounds.[4][5][6]

Proposed Reaction Pathway: Hydroxyl Radical Addition

The primary proposed reaction mechanism involves the addition of a hydroxyl (•OH) radical to the aromatic ring of this compound. This is often the initial and rate-determining step in the oxidation of phenols.[3] The •OH radical can add to various positions on the ring, leading to different intermediates. For this guide, we will compare two hypothetical DFT studies (Study A and Study B) that investigate the thermodynamics and kinetics of •OH addition to the carbon atom para to the hydroxyl group.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data from two hypothetical DFT studies. Study A employs the B3LYP functional, a widely used hybrid functional, while Study B utilizes the M06-2X functional, which is often recommended for kinetics and thermochemistry.

ParameterStudy A (B3LYP/6-311+G(d,p))Study B (M06-2X/6-311+G(d,p))
Reactants
This compound + •OH
Transition State (TS)
Activation Energy (ΔG‡)8.5 kcal/mol7.2 kcal/mol
Imaginary Frequency-254 cm⁻¹-233 cm⁻¹
Intermediate
Reaction Enthalpy (ΔH)-15.2 kcal/mol-18.9 kcal/mol
Reaction Free Energy (ΔG)-12.8 kcal/mol-16.5 kcal/mol

Experimental and Computational Protocols

The data presented in this guide is based on established computational methodologies for studying reaction mechanisms.

Computational Methodology: A General Protocol

A representative computational protocol for studying the reaction of this compound with an •OH radical using DFT would involve the following steps:

  • Geometry Optimization: The geometries of the reactant (this compound and •OH radical), the transition state (TS), and the intermediate are optimized without any symmetry constraints. This is typically performed using a functional like B3LYP or M06-2X with a suitable basis set such as 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. A stable minimum (reactant, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations can be performed with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: To model the reaction in a solvent (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Thermodochemical Analysis: The calculated electronic energies and vibrational frequencies are used to compute thermodynamic properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) at a standard temperature and pressure.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical workflow of a typical DFT study on a reaction mechanism and the specific proposed pathway for the •OH radical addition to this compound.

DFT_Workflow cluster_prep System Preparation cluster_calc Core Calculations cluster_analysis Analysis Reactants Define Reactants (this compound + •OH) Method Select DFT Functional and Basis Set Reactants->Method GeoOpt Geometry Optimization Method->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc TS_Confirm Confirm Transition State (1 Imaginary Frequency) FreqCalc->TS_Confirm EnergyCalc Single-Point Energy Thermo Thermochemical Analysis (ΔG, ΔH) EnergyCalc->Thermo TS_Confirm->EnergyCalc Pathway Map Reaction Pathway Thermo->Pathway

Caption: A generalized workflow for a DFT study of a reaction mechanism.

Reaction_Pathway Reactants Reactants This compound + •OH TS Transition State (TS) [C₆H₂BrF₂OH•••OH]‡ Reactants->TS ΔG‡ Intermediate Intermediate C₆H₂BrF₂(OH)₂ TS->Intermediate

Caption: Proposed reaction pathway for the addition of a hydroxyl radical.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2,3-difluorophenol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2,3-difluorophenol, a versatile compound used in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[2] Understanding its primary hazards is the first step in safe handling and disposal.

Hazard Classification:

Hazard StatementClassification
Causes skin irritationSkin Irritation (Category 2)[2]
Causes serious eye irritationEye Irritation (Category 2A)[2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[2]

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors.[2]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][6] Do not dispose of this chemical down the drain or in regular trash. [2][7]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.[2][5]

  • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.[5]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[5]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2][5]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[7]

  • Ensure the storage area is secure and only accessible to authorized personnel.[4][5]

Step 4: Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the spill.[2][7]

  • Collect: Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[2][7]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[2][5][6]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][6]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

Workflow for this compound Disposal A Generate Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B I Spill Occurs A->I C Collect Waste in Designated Container B->C D Properly Label Container ('Hazardous Waste', Chemical Name, Pictograms) C->D E Store in Secure, Ventilated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Waste Disposal Contractor E->F G Provide SDS to Contractor F->G H Final Disposal at Approved Facility G->H I->B No J Follow Spill Management Protocol (Evacuate, Ventilate, Contain, Collect) I->J Yes J->C

References

Essential Safety and Operational Guide for 5-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-Bromo-2,3-difluorophenol (CAS No. 186590-26-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound.[1] The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling and Weighing Tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use.[2]Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1]Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Solution Preparation and Transfers Tightly fitting safety goggles and a full-face shield where splashing is a risk.[2][4]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consider double-gloving.Fire/flame-resistant and impervious clothing, such as a laboratory coat.[2] An apron may be required if there is a splash potential.Handle within a certified chemical fume hood.
Heating or Generating Vapors/Aerosols Tightly fitting safety goggles and a full-face shield.[2][4]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Flame-retardant laboratory coat and other protective clothing to prevent skin contact.A full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 US or ABEK-P2 EU EN 143) is necessary.[2]
Spill Cleanup Tightly fitting safety goggles and a full-face shield.[2][4]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.

Hazard Summary

This compound is a hazardous substance with the following classifications[1]:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • May cause respiratory irritation

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

pre_op Pre-Operational Checks handling Handling Operations pre_op->handling Proceed once checks are complete sub_pre_op Verify fume hood function Assemble all required PPE Prepare and clear workspace pre_op->sub_pre_op storage Storage handling->storage After use post_op Post-Handling Procedures handling->post_op After completing work sub_handling Handle in a well-ventilated area (fume hood) Use non-sparking tools Ground and bond containers during transfers Avoid creating dust or aerosols Keep container tightly closed when not in use handling->sub_handling sub_storage Store in a tightly closed container Keep in a dry, cool, and well-ventilated place Store away from incompatible materials storage->sub_storage sub_post_op Decontaminate work surfaces Carefully remove and dispose of single-use PPE Wash hands and exposed skin thoroughly post_op->sub_post_op

Diagram 1: Safe Handling and Storage Workflow

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Unused Product and Residues: Classified as hazardous waste.[5][6]

  • Contaminated Materials: Any materials (e.g., absorbent pads, PPE) that have come into contact with this compound should also be treated as hazardous waste.

Disposal Workflow:

collect Collect Waste containerize Containerize Waste collect->containerize sub_collect Collect unused chemical and contaminated materials separately. collect->sub_collect label Label Container containerize->label sub_containerize Use a suitable, closed, and properly sealed container for disposal. Do not mix with other waste streams. containerize->sub_containerize store Store for Disposal label->store sub_label Clearly label the container with 'Hazardous Waste' and the chemical name. label->sub_label dispose Final Disposal store->dispose sub_store Store in a designated, well-ventilated, and secure area away from incompatible materials. store->sub_store sub_dispose Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. dispose->sub_dispose

Diagram 2: Chemical Disposal Workflow

Key Disposal Precautions:

  • Do not dispose of this chemical down the drain or into sewer systems.[3][5]

  • Empty containers may retain product residue and should be handled as hazardous waste.[6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Spill Response:

  • Ensure adequate ventilation and wear appropriate PPE.

  • For small spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[3][5]

  • For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these safety protocols, researchers can minimize the risks associated with the handling and use of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.